Isodonal
Description
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Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1R,1'R,3'S,5R,6R,7R,9R)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |
InChI |
InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m0/s1 |
InChI Key |
ORDKVFHKMGUXSQ-ZYKAUFGLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Oridonin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities across a spectrum of cancer cell lines.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which oridonin exerts its anticancer effects, focusing on its impact on key signaling pathways, induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS). The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit the therapeutic potential of oridonin and its derivatives.
Core Anti-Cancer Mechanisms
Oridonin's efficacy in inhibiting cancer cell proliferation and survival is attributed to its multifaceted mechanism of action, which involves the simultaneous modulation of several critical cellular processes.
Induction of Apoptosis
A primary mechanism of oridonin's anti-tumor activity is the induction of programmed cell death, or apoptosis, in cancer cells.[1][4] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic Pathway: Oridonin disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5][6] This event triggers the activation of a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, ultimately leading to cellular dismantling.[6][7] The process is further regulated by the Bcl-2 family of proteins, with oridonin promoting an increased Bax/Bcl-2 ratio, which favors apoptosis.[6][7]
Extrinsic Pathway: Oridonin has been shown to upregulate the expression of Fas and Fas ligand (FasL), key components of the death receptor pathway.[4] The engagement of Fas by FasL initiates a signaling cascade that also culminates in the activation of caspase-8 and subsequently caspase-3.[8]
Cell Cycle Arrest
Oridonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and S phases.[7][9][10] This prevents cancer cells from completing the cell division process. The arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, oridonin has been observed to upregulate the expression of p53 and p21, and downregulate cyclin-dependent kinase 1 (CDK1), leading to G2/M arrest in prostate cancer cells.[7] In gallbladder cancer cells, oridonin induces S-phase arrest.[9][10]
Modulation of Key Signaling Pathways
Oridonin's anti-cancer effects are intricately linked to its ability to interfere with multiple oncogenic signaling pathways that are often dysregulated in cancer.
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[11] Oridonin has been shown to inhibit this pathway by reducing the phosphorylation of Akt, thereby promoting apoptosis and inhibiting proliferation in various cancer cell lines, including prostate and breast cancer.[7][11][12]
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes the ERK, JNK, and p38 subfamilies, plays a complex role in cancer. Oridonin has been shown to modulate this pathway in a context-dependent manner. For example, in some cancer cells, it activates the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway.[4][5] In colon cancer cells, oridonin's anti-proliferative effects are mediated by the activation of p38 MAPK.[13][14]
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Oridonin has been reported to suppress the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer properties.[1][15]
Induction of Reactive Oxygen Species (ROS)
Oridonin can induce the generation of reactive oxygen species (ROS) within cancer cells.[1][16] While low levels of ROS can promote cancer growth, high levels can induce oxidative stress and trigger apoptosis. Oridonin-induced ROS production has been linked to the activation of apoptotic pathways in oral and colorectal cancer cells.[5][17] The mechanism may involve the inhibition of thioredoxin reductase (TrxR), an enzyme crucial for maintaining redox homeostasis.[18]
Quantitative Data on Oridonin's Anti-Cancer Activity
The following tables summarize quantitative data from various studies, illustrating the potency of oridonin across different cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of Oridonin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Pancreatic Cancer | BxPC-3 | ~16 | 24 | [19] |
| Pancreatic Cancer | BxPC-3 | ~8 | 36 | [19] |
| Liver Cancer | BEL-7402 | 0.50 (Derivative) | Not Specified | [20] |
| Leukemia | K562 | 0.95 (Derivative) | Not Specified | [20] |
Table 2: Effects of Oridonin on Cell Cycle Distribution
| Cell Line | Oridonin Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SGC996 (Gallbladder) | 0 | 74.86 | 19.22 | Not Specified | [9] |
| SGC996 (Gallbladder) | 30 | 48.90 | 39.80 | Not Specified | [9] |
| NOZ (Gallbladder) | 0 | 53.80 | 35.76 | Not Specified | [9] |
| NOZ (Gallbladder) | 30 | 23.91 | 74.02 | Not Specified | [9] |
| PC3 (Prostate) | 40 | Not Specified | Not Specified | Increased | [7] |
| DU145 (Prostate) | 60 | Not Specified | Not Specified | Increased | [7] |
Experimental Protocols
This section outlines the general methodologies employed in the cited research to investigate the mechanism of action of oridonin.
Cell Viability and Proliferation Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of oridonin for specified durations. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is measured to determine cell viability.[7][16]
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with oridonin. After a period of incubation to allow for colony formation, the colonies are fixed, stained with crystal violet, and counted.[9]
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Treated and untreated cells are stained with Annexin V-FITC and PI. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Western Blot Analysis for Apoptotic Proteins: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with specific antibodies against key apoptotic proteins such as cleaved caspases, PARP, Bax, and Bcl-2.[6][7][16]
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, treated with RNase, and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7][9]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction and Quantification: Total protein is extracted from treated and untreated cells, and the concentration is determined using a protein assay kit.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the total and phosphorylated forms of proteins in the PI3K/Akt, MAPK, and NF-κB pathways, followed by incubation with a secondary antibody and detection.[7][12]
Measurement of Reactive Oxygen Species (ROS)
-
DCFH-DA Staining: Cells are treated with oridonin and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the intracellular ROS level, is measured using a fluorescence microscope or flow cytometer.[16]
Visualizations
The following diagrams illustrate the key signaling pathways affected by oridonin.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway.
Caption: Oridonin modulates the MAPK signaling pathway.
Caption: Oridonin induces apoptosis via intrinsic and extrinsic pathways.
Conclusion and Future Directions
Oridonin demonstrates significant potential as an anti-cancer agent due to its ability to target multiple facets of cancer cell biology, including key survival and proliferation pathways, the cell cycle machinery, and the apoptotic process. Its capacity to induce ROS provides an additional mechanism for its cytotoxicity. The data summarized in this guide highlight the broad-spectrum activity of oridonin against various cancer types.
Further research is warranted to fully elucidate the intricate molecular interactions of oridonin and to identify its direct binding targets. The development of oridonin derivatives with improved pharmacological properties, such as enhanced solubility and bioavailability, is a promising avenue for translating the potent anti-cancer activity of this natural compound into effective clinical therapies.[1] Moreover, exploring the synergistic effects of oridonin with existing chemotherapeutic agents could lead to novel combination therapies with improved efficacy and reduced toxicity.[1] While preclinical studies are promising, further investigation, including in vivo studies and eventually well-designed clinical trials, will be crucial to ascertain the therapeutic utility of oridonin in cancer treatment.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 3. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin induces apoptosis and cell cycle arrest of gallbladder cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin induces apoptosis and cell cycle arrest of gallbladder cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin inhibits the proliferation of human colon cancer cells by upregulating BMP7 to activate p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer effects of oridonin on colon cancer are mediated via BMP7/p38 MAPK/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Effect of oridonin on apoptosis and intracellular reactive oxygen species level in triple-negative breast cancer MDA-MB-231 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oridonin induces apoptosis and senescence by increasing hydrogen peroxide and glutathione depletion in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
An In-Depth Technical Guide to Isodonal: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodonal is a naturally occurring diterpenoid compound that has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] Isolated from the leaves of Isodon wikstroemioides, this complex molecule exhibits a range of biological activities, including cytotoxic, anti-tumor, and anti-inflammatory properties.[1][2] Preliminary research suggests that its mechanism of action may involve the inhibition of oxidative phosphorylation.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental data and protocols to aid in further research and development.
Chemical Structure and Properties
This compound is classified as an N-pentane diterpene. Its chemical identity is well-defined by its IUPAC name, molecular formula, and CAS registry number.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (1S,2R,4'aS,5'S,7'S,9'aS)-6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxospiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde[1] |
| CAS Number | 16964-56-0[1] |
| Molecular Formula | C22H28O7[1] |
| Molecular Weight | 404.45 g/mol [1] |
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its pharmacokinetic profile. The available data, including experimental and predicted values, are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 245-247 °C (decomposes)[1] |
| Boiling Point (Predicted) | 606.1 ± 55.0 °C[1] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³[1] |
| pKa (Predicted) | 13.79 ± 0.70[1] |
| Solubility | Information on solubility in various solvents is not readily available in the provided search results. |
Biological Activity and Mechanism of Action
This compound has demonstrated promising biological activities, primarily as a cytotoxic and anti-inflammatory agent. These properties are the focus of ongoing research for potential applications in oncology and inflammatory diseases.
Cytotoxic and Anti-Tumor Activity
This compound is reported to possess cytotoxic and anti-tumor properties. While specific IC50 values for this compound against various cancer cell lines were not found in the provided search results, related diterpenoids isolated from Isodon wikstroemioides have shown significant cytotoxic activity against human tumor cell lines with IC50 values ranging from 0.4 to 5.1 μM. This suggests that this compound may have similar potency. The proposed mechanism for its anti-tumor effect is the inhibition of oxidative phosphorylation, a critical pathway for energy production in cancer cells.
Anti-inflammatory Activity
This compound is also under investigation for its anti-inflammatory effects. The precise signaling pathways through which this compound exerts its anti-inflammatory action are not yet fully elucidated. However, many anti-inflammatory compounds act by modulating key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammatory responses. Further research is required to determine the specific molecular targets of this compound in inflammatory signaling cascades.
Inhibition of Oxidative Phosphorylation
A key aspect of this compound's bioactivity is its potential to inhibit mitochondrial oxidative phosphorylation. This process is the primary source of ATP in aerobic organisms and involves a series of protein complexes in the inner mitochondrial membrane known as the electron transport chain. By disrupting this pathway, this compound can deplete cellular energy stores, leading to cell death. This mechanism is particularly relevant to its anti-tumor effects, as many cancer cells exhibit altered metabolic dependencies.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research on this compound. The following sections outline general methodologies for the isolation of this compound and the assessment of its biological activities, based on standard laboratory practices.
Isolation of this compound from Isodon wikstroemioides
The following is a generalized protocol for the extraction and isolation of diterpenoids from Isodon species, which can be adapted for the specific isolation of this compound. The original method for this compound isolation was described by Wu S H, et al. in Phytochemistry, 1993, 34(4): 1099-1102.
-
Extraction:
-
Air-dried and powdered leaves of Isodon wikstroemioides are extracted exhaustively with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude extract.
-
-
Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
-
Chromatography:
-
The fraction containing this compound (typically the less polar fractions) is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate the different components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing this compound are combined and further purified by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) until a pure compound is obtained.
-
-
Characterization:
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
-
MTT Addition:
-
After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
-
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding and Treatment:
-
RAW 264.7 macrophages are seeded in a 96-well plate.
-
The cells are pre-treated with different concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control wells (untreated, vehicle-treated, and LPS-only) are included.
-
The plate is incubated for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at approximately 540 nm.
-
-
Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value for the inhibition of NO production can then be determined.
-
Visualizations
The following diagrams illustrate key conceptual workflows and pathways related to the study of this compound.
Caption: General workflow for the isolation and biological evaluation of this compound.
Caption: Postulated signaling pathways affected by this compound.
Conclusion
This compound is a promising natural product with demonstrated potential as a cytotoxic and anti-inflammatory agent. Its complex chemical structure and biological activity make it a compelling candidate for further investigation in drug discovery and development. This technical guide has summarized the current knowledge on this compound and provided a framework for future research. The elucidation of its specific molecular targets and the in-depth characterization of its effects on signaling pathways will be crucial for translating its therapeutic potential into clinical applications.
References
The Botanical Treasury of Isodon: A Technical Guide to the Plant Source and Natural Abundance of Isodonal-Type Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the plant sources, natural abundance, and extraction methodologies for isodonal-type diterpenoids, a class of bioactive compounds with significant therapeutic potential. The primary focus is on the genus Isodon, a rich reservoir of these valuable natural products.
Plant Source and Geographical Distribution
The principal plant source of this compound-type diterpenoids is the genus Isodon, belonging to the Lamiaceae family. This genus encompasses over 150 species of perennial herbs, which are widely distributed across tropical and subtropical regions of the Old World, with a significant concentration in Asia.[1] Many species are endemic to China, where they are utilized in traditional medicine.[1]
One of the most notable species is Isodon rubescens, also known by its synonym Rabdosia rubescens.[2][3] This plant is extensively found in the Yellow River and Yangtze River basins in China and is the primary source of Oridonin (B1677485), a well-studied ent-kaurane diterpenoid.[2] Other species, such as Isodon japonicus and Isodon trichocarpus, native to Japan, are also significant sources of bioactive diterpenoids like Enmein and Ponicidin.[1][4]
Natural Abundance of Key Diterpenoids
The concentration of this compound-type diterpenoids varies significantly depending on the plant species, the specific part of the plant, and the time of harvest. The leaves and flowers generally exhibit the highest concentrations of these compounds.
| Plant Species | Compound | Plant Part | Concentration (% of dry weight) | Reference |
| Rabdosia rubescens | Oridonin | Whole Plant (July) | 0.469% | [5] |
| Oridonin | Whole Plant (August) | 0.618% | [5] | |
| Oridonin | Whole Plant (September) | 0.625% | [5] | |
| Oridonin | Whole Plant (October) | 0.448% | [5] | |
| Ponicidin | Whole Plant (July) | 0.124% | [5] | |
| Ponicidin | Whole Plant (August) | 0.203% | [5] | |
| Ponicidin | Whole Plant (September) | 0.216% | [5] | |
| Ponicidin | Whole Plant (October) | 0.127% | [5] | |
| Isodon trichocarpus | Enmein | Flowers (October) | 4.43% | [4] |
| Oridonin | Flowers (October) | 4.81% | [4] | |
| Ponicidin | Flowers (October) | 2.62% | [4] | |
| Enmein | Leaves (October) | 2.19% | [4] | |
| Oridonin | Leaves (October) | 1.79% | [4] | |
| Ponicidin | Leaves (October) | 1.80% | [4] | |
| Enmein | Stems (October) | 0.03% | [4] | |
| Oridonin | Stems (October) | 0.02% | [4] | |
| Ponicidin | Stems (October) | 0.02% | [4] |
Experimental Protocols
Extraction of Oridonin from Rabdosia rubescens
This protocol describes a standard laboratory-scale extraction and purification of Oridonin.
Materials:
-
Dried and powdered Rabdosia rubescens plant material
-
95% Ethanol
-
Petroleum ether
-
Acetone
-
Silica (B1680970) gel (for column chromatography)
-
Activated carbon
Procedure:
-
Ultrasonic Extraction: Place 500 g of powdered Rabdosia rubescens in an ultrasonic extractor with 5 L of 95% ethanol-water solution. Perform the extraction twice.[6]
-
Concentration: Combine the extracts from both extractions and concentrate the solution to one-third of its original volume using a rotary evaporator.[6]
-
Decolorization: Add activated carbon to the concentrated extract and subject it to ultrasonic treatment for 30 minutes for decolorization.[6]
-
Filtration and Further Concentration: Filter the solution under reduced pressure to remove the activated carbon. Further concentrate the filtrate to obtain the crude extract.[6]
-
Silica Gel Column Chromatography: Pack a chromatographic column with silica gel (5 times the mass of the crude extract). Load the crude extract onto the column. Elute with a petroleum ether-acetone solution (6:4) to separate the fractions.[7]
-
Purification and Identification: Collect the fractions containing Oridonin and further purify them if necessary. The final purity of the isolated Oridonin can be assessed by High-Performance Liquid Chromatography (HPLC).[7] The structure can be confirmed using spectroscopic methods such as ESI-MS, ¹H NMR, and ¹³C NMR.[2]
Quantification of Oridonin and Ponicidin by HPLC
This protocol outlines a validated HPLC method for the simultaneous quantification of Oridonin and Ponicidin in Rabdosia rubescens.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water containing 0.1% formic acid can be used.[8] Alternatively, a gradient of acetonitrile (B52724) and water can be employed.[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 242 nm for Oridonin.[8] A similar wavelength can be used for Ponicidin.
-
Injection Volume: 10 µL.[9]
Procedure:
-
Standard Preparation: Prepare stock solutions of pure Oridonin and Ponicidin in methanol. Create a series of standard solutions of known concentrations by diluting the stock solutions.
-
Sample Preparation: Accurately weigh the powdered plant material and extract it with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the peak areas of Oridonin and Ponicidin.
-
Quantification: Calculate the concentration of Oridonin and Ponicidin in the samples by comparing their peak areas with the calibration curves.
Biosynthetic Pathway of ent-Kaurane Diterpenoids
The biosynthesis of ent-kaurane diterpenoids in Isodon species originates from the general terpenoid pathway. The key precursor, Geranylgeranyl diphosphate (B83284) (GGPP), undergoes a series of cyclization and rearrangement reactions to form the characteristic tetracyclic skeleton of ent-kaurene. Subsequent oxidative modifications, including hydroxylations, epoxidations, and ring cleavages, lead to the vast structural diversity of these compounds, including Oridonin and its analogues.
Caption: Biosynthetic pathway of ent-kaurane diterpenoids.
This guide provides a foundational understanding of the botanical sources and chemical characteristics of this compound-type diterpenoids. Further research into the diverse species of the Isodon genus is likely to uncover novel compounds with significant pharmacological potential, paving the way for new drug discovery and development initiatives.
References
- 1. Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A green approach for the extraction and characterization of oridonin and ursolic and oleanolic acids from Rabdosia rubescens and its kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. phcog.com [phcog.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. [Simultaneous determination of rosmarinic acid, oridonin and chrysoplenetin in Isodon rubescens by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
The Biological Activity of Isodonal Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodonal diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a complex ent-kaurane diterpenoid skeleton, have demonstrated promising therapeutic potential, particularly in the fields of oncology, immunology, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of this compound diterpenoids, with a focus on their anti-tumor, anti-inflammatory, and antibacterial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to facilitate further research and drug development efforts.
Anti-Tumor Activity
This compound diterpenoids exhibit potent cytotoxic effects against a wide range of cancer cell lines. Their anti-tumor activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways involved in cancer cell proliferation and survival. The α,β-unsaturated ketone moiety present in many this compound diterpenoids is considered a key structural feature for their cytotoxic activity.[1]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound diterpenoids against different human cancer cell lines. This data provides a comparative view of their cytotoxic potency.
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin (B1677485) | TE-8 (Esophageal Squamous Cell Carcinoma) | 3.00 ± 0.46 (72h) | [2] |
| Oridonin | TE-2 (Esophageal Squamous Cell Carcinoma) | 6.86 ± 0.83 (72h) | [2] |
| Oridonin | AGS (Gastric Cancer) | See Table 1 in reference | [3] |
| Oridonin | HGC27 (Gastric Cancer) | See Table 1 in reference | [3] |
| Oridonin | MGC803 (Gastric Cancer) | See Table 1 in reference | [3] |
| Oridonin Derivative (Compound 4) | BGC-7901 (Gastric Cancer) | 1.05 | [4] |
| Oridonin Derivative (Compound 5) | HCT-116 (Colorectal Carcinoma) | 0.16 | [4] |
| Oridonin Derivative (Compound 9) | BEL-7402 (Hepatocellular Carcinoma) | 0.50 | [5] |
| Oridonin Derivative (Compound 10) | K562 (Chronic Myelogenous Leukemia) | 0.95 | [5] |
| Oridonin Derivative (Compound 11) | HCC-1806 (Breast Cancer) | 0.18 | [4] |
| Oridonin Derivative (Compound 17) | K562 (Chronic Myelogenous Leukemia) | 0.39 | [4][5] |
| Oridonin Derivative (Compound 17) | BEL-7402 (Hepatocellular Carcinoma) | 1.39 | [4][5] |
| Lipojesaconitine (17) | A549 (Lung Carcinoma) | 6.0 - 7.3 | [6] |
| Lipojesaconitine (17) | MDA-MB-231 (Breast Cancer) | 6.0 - 7.3 | [6] |
| Lipojesaconitine (17) | MCF-7 (Breast Cancer) | 6.0 - 7.3 | [6] |
| Lipojesaconitine (17) | KB (Nasopharyngeal Carcinoma) | 6.0 - 7.3 | [6] |
| Isoespintanol | MDA-MB-231 (Breast Cancer) | 52.39 ± 3.20 | [7] |
| Isoespintanol | A549 (Lung Carcinoma) | 59.70 ± 2.74 | [7] |
| Isoespintanol | DU145 (Prostate Carcinoma) | 47.84 ± 3.52 | [7] |
| Isoespintanol | A2780 (Ovarian Cancer) | 42.15 ± 1.39 | [7] |
| Isoespintanol | A2780-cis (Cisplatin-resistant Ovarian Cancer) | 60.35 ± 8.4 | [7] |
Signaling Pathways in Anti-Tumor Activity
This compound diterpenoids exert their anti-tumor effects by modulating several key signaling pathways. A significant mechanism is the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.
This compound diterpenoids can trigger apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-3 and caspase-9.
Anti-Inflammatory Activity
Several this compound diterpenoids have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of Inflammatory Mediators
This compound diterpenoids have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Oridonin, a well-studied this compound diterpenoid, has been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[8][9][10][11]
Antibacterial Activity
Certain this compound diterpenoids have shown promising activity against various bacterial strains, particularly Gram-positive bacteria.[1] The α-methylene-cyclopentanone system is also thought to be important for this activity.[1]
Quantitative Antibacterial Data
The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected diterpenoids against pathogenic bacteria.
| Diterpenoid | Bacterial Strain | MIC (µg/mL) | MBC (µM) | Reference |
| Ferruginol | Various strains | 6.3 - 12.5 | - | [12] |
| Acanthoic acid | Streptococcus mutans | 4 | - | [13][14] |
| Continentalic acid | Streptococcus mutans | 4 | - | [13][14] |
| Kaurenoic acid | Streptococcus mutans | 4 | - | [13][14] |
| Compound 3 | Clavibacter michiganensis | 5.1 µM | 83 | [15] |
| Compound 3 | Bacillus subtilis | 21 µM | - | [15] |
| Compound 3 | Curtobacterium flaccumfaciens pv. flaccumfaciens | 21 µM | - | [15] |
| Compound 4 | Clavibacter michiganensis | 6.3 µM | - | [15] |
| Andrographolide | Methicillin-susceptible Staphylococcus aureus | 100 | - | [16] |
| Andrographolide | Streptococcus pneumoniae | 250 | - | [16] |
| Andrographolide | Bacillus subtilis | 250 | - | [16] |
Mechanism of Antibacterial Action
The precise mechanisms underlying the antibacterial activity of this compound diterpenoids are still under investigation. However, studies suggest that they may disrupt bacterial cell membrane integrity and interfere with key cellular processes. For instance, some diterpenoids have been shown to modulate the expression of genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism in Streptococcus mutans.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound diterpenoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20][21]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well for cytotoxicity testing) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound diterpenoid for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. For adherent cells, the medium can be carefully removed before adding the solubilizing agent.
-
Incubate the plate overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the this compound diterpenoid for the desired time. Include untreated cells as a control.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube and mix gently.
-
Analyze the stained cells by flow cytometry as soon as possible. FITC is detected in the FL1 channel (green fluorescence) and PI in the FL2 or FL3 channel (red fluorescence).
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[25][26][27][28][29]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable culture plate or on coverslips and allow them to adhere.
-
Treat the cells with the this compound diterpenoid for the desired time.
-
Wash the cells once with serum-free medium.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a fluorescence microplate reader.
Western Blot Analysis of NF-κB Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of protein expression and phosphorylation status.[8][30][31][32][33]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the this compound diterpenoid and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Nitric Oxide (NO) Assay (Griess Test)
This colorimetric assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[34][35][36][37][38]
Materials:
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the this compound diterpenoid for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Add an equal volume of Griess Reagent to the supernatants in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-570 nm.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Conclusion
This compound diterpenoids represent a promising class of natural products with significant potential for the development of novel therapeutics. Their diverse biological activities, including potent anti-tumor, anti-inflammatory, and antibacterial effects, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to support further investigation into the therapeutic applications of these fascinating compounds. The continued exploration of this compound diterpenoids is warranted to unlock their full clinical potential.
References
- 1. The antitumor and antibacterial activity of the Isodon diterpenoids. | Semantic Scholar [semanticscholar.org]
- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 14. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. kumc.edu [kumc.edu]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioquochem.com [bioquochem.com]
- 26. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 27. arigobio.com [arigobio.com]
- 28. cosmobiousa.com [cosmobiousa.com]
- 29. doc.abcam.com [doc.abcam.com]
- 30. benchchem.com [benchchem.com]
- 31. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 35. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. mdpi.com [mdpi.com]
Isodonal's Anti-inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodonal, a notable anti-inflammatory agent, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the core anti-inflammatory signaling pathways modulated by this compound. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanisms of action. This document summarizes key quantitative data, details experimental protocols, and visualizes complex signaling cascades to facilitate further research and development.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Evidence suggests that this compound's inhibitory actions lead to a significant reduction in the production of pro-inflammatory mediators.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro studies.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound Concentration (µM) | Percentage Inhibition (%) |
| Nitric Oxide (NO) | 12.5 | 80.4 |
| Prostaglandin E2 (PGE2) | 12.5 | 36.5 |
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Pro-inflammatory Cytokine | This compound Concentration (µM) | Outcome |
| Tumor Necrosis Factor-α (TNF-α) | 12.5 | Significant Reduction |
| Interleukin-6 (IL-6) | 3.13, 6.25, 12.5 | Significant Inhibition |
| Interleukin-1β (IL-1β) | 3.13, 6.25, 12.5 | Significant Inhibition |
Table 3: Downregulation of Pro-inflammatory Enzymes by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Enzyme | This compound Concentration (µM) | Effect |
| Inducible Nitric Oxide Synthase (iNOS) | 6.25, 12.5 | Downregulation of mRNA levels |
| Cyclooxygenase-2 (COX-2) | 6.25, 12.5 | Downregulation of mRNA levels |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK (JNK) Signaling Pathway
Caption: this compound inhibits the JNK/MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Seed RAW 264.7 cells in 24-well or 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 21 hours.
-
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant using specific ELISA kits.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine or PGE2 kit.
-
Briefly, this involves adding the supernatant to microplate wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine/PGE2 concentration based on a standard curve.
-
Western Blot Analysis for Protein Phosphorylation and Degradation
-
Principle: Detect the levels of total and phosphorylated proteins (e.g., JNK, IκBα) and the degradation of proteins (e.g., IκBα) in cell lysates.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-JNK, anti-JNK, anti-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
Experimental Workflow Diagram
Caption: In vitro experimental workflow for this compound.
Conclusion
This compound demonstrates significant anti-inflammatory properties by targeting the NF-κB and JNK/MAPK signaling pathways. This leads to a marked reduction in the production of key inflammatory mediators and cytokines. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in inflammatory diseases. Future studies are warranted to explore its effects on other inflammatory pathways and to validate these in vitro findings in in vivo models.
Unveiling the Cytotoxic Potential of Oridonin: A Technical Guide for Researchers
Introduction
Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens (a plant of the Isodon genus), has garnered significant attention in oncological research for its potent anti-tumor properties.[1] This technical guide provides an in-depth overview of the cytotoxic effects of Oridonin on various tumor cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols utilized in its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents. While the initial topic of interest was "Isodonal," another compound from the Isodon genus, the available scientific literature is sparse.[2][3] In contrast, Oridonin is a well-researched molecule with a substantial body of evidence supporting its cytotoxic and anti-tumor activities, making it a more suitable subject for a comprehensive technical analysis.[1][4][5][6]
Data Presentation: Cytotoxic Effects of Oridonin on Tumor Cell Lines
Oridonin has demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines.[7] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in assessing cytotoxic effects. The IC50 values for Oridonin, as determined by various studies, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| AGS | Gastric Cancer | 25.13 ± 1.17 | 24 | CCK-8 |
| 15.35 ± 0.61 | 48 | CCK-8 | ||
| 10.26 ± 0.43 | 72 | CCK-8 | ||
| HGC27 | Gastric Cancer | 29.81 ± 1.29 | 24 | CCK-8 |
| 18.27 ± 0.76 | 48 | CCK-8 | ||
| 12.51 ± 0.52 | 72 | CCK-8 | ||
| MGC803 | Gastric Cancer | 35.48 ± 1.52 | 24 | CCK-8 |
| 21.69 ± 0.91 | 48 | CCK-8 | ||
| 14.83 ± 0.64 | 72 | CCK-8 | ||
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | SRB |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | SRB |
| A549 | Lung Cancer | 10.4 | 72 | MTT |
| DU-145 | Prostate Cancer | 5.8 ± 2.3 - 11.72 ± 4.8 | Not Specified | MTT |
| LNCaP | Prostate Cancer | 5.8 ± 2.3 - 11.72 ± 4.8 | Not Specified | MTT |
| MCF-7 | Breast Cancer | 5.8 ± 2.3 - 11.72 ± 4.8 | Not Specified | MTT |
| A2780 | Ovarian Cancer | 5.8 ± 2.3 - 11.72 ± 4.8 | Not Specified | MTT |
| PTX10 | Ovarian Cancer | 5.8 ± 2.3 - 11.72 ± 4.8 | Not Specified | MTT |
| HT29 | Colon Carcinoma | Not Specified (Significant inhibition at 30 µM) | Not Specified | MTT |
Data compiled from multiple sources.[7][8][9][10]
Mechanisms of Action
Oridonin exerts its cytotoxic effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways that are often dysregulated in cancer.[1][4][6]
Induction of Apoptosis
Oridonin is a potent inducer of apoptosis in various cancer cell lines.[7] This is achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Oridonin treatment has been shown to up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the expression of the anti-apoptotic protein Bcl-2.[7][11] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.[9][11]
Cell Cycle Arrest
Oridonin can halt the progression of the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[11] In androgen receptor-positive LNCaP prostate cancer cells, Oridonin induces a G1 phase arrest.[7] Conversely, in androgen receptor-negative DU-145 prostate cancer cells, it blocks the cell cycle at the G2/M phase.[7] In oral squamous cell carcinoma cells, Oridonin has been shown to induce G2/M phase arrest by down-regulating cyclin B1.[11] Furthermore, in HT29 human colon carcinoma cells, Oridonin treatment leads to a G2/M phase arrest.[9]
Modulation of Signaling Pathways
The anticancer activity of Oridonin is also attributed to its ability to interfere with multiple oncogenic signaling pathways.
-
PI3K/Akt Pathway: Oridonin has been identified as an inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[11][12][13] It can inhibit the kinase activity of AKT1 and AKT2.[12][13] By inhibiting the phosphorylation of Akt, Oridonin can suppress downstream signaling that promotes cancer cell growth and survival.[11]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers and plays a key role in inflammation, cell survival, and proliferation. Oridonin has been shown to suppress the NF-κB signaling pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Oridonin has been reported to modulate the MAPK pathway, including the ERK, JNK, and p38 kinases, to induce apoptosis in cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of compounds like Oridonin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Oridonin (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of Oridonin for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis by Flow Cytometry
This technique measures the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Oridonin as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of Oridonin on their expression levels (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt).
Protocol:
-
Protein Extraction: Treat cells with Oridonin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Below are diagrams representing key signaling pathways affected by Oridonin and a general experimental workflow, generated using the DOT language.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 16964-56-0 [chemicalbook.com]
- 4. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Isodonal: A Technical Guide to an ent-Kaurane Diterpenoid and its Congeners from the Genus Isodon
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of Isodonal, an ent-kaurane diterpenoid. Due to the limited specific research on this compound, this document also presents a detailed examination of its closely related and extensively studied congeners from the Isodon genus, namely Oridonin (B1677485) and Eriocalyxin B. This comparative approach offers valuable insights into the potential properties and mechanisms of this compound, grounded in the established knowledge of its structural analogs.
Discovery and Historical Context
This compound was first isolated in 1993 by a team of researchers from the leaves of Isodon wikstroemioides. This discovery was part of a broader investigation into the diverse array of diterpenoids present in the Isodon genus, a plant group with a long history of use in traditional medicine. While the initial report identified this compound as a novel natural product, subsequent in-depth research into its biological activities has been less extensive compared to other diterpenoids from the same genus.
The Isodon genus is a rich source of ent-kaurane diterpenoids, with over 600 identified compounds.[1] Many of these, such as Oridonin and Eriocalyxin B, have garnered significant scientific interest for their potent cytotoxic, anti-inflammatory, and antitumor properties.[2][3][4] The study of these compounds has provided a foundation for understanding the therapeutic potential of this class of natural products.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C22H28O7 |
| Molecular Weight | 404.45 g/mol |
| CAS Number | 16964-56-0 |
| Class | ent-Kaurane Diterpenoid |
| Source Organism | Isodon wikstroemioides |
Experimental Protocols
Representative Extraction and Isolation of Isodon Diterpenoids
The following is a generalized protocol for the extraction and isolation of ent-kaurane diterpenoids from the aerial parts of Isodon species, based on established methodologies for related compounds.[5][6][7]
-
Plant Material Collection and Preparation : The aerial parts of the Isodon species are collected, dried, and pulverized.
-
Extraction : The powdered plant material is extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Diterpenoids are often enriched in the ethyl acetate fraction.
-
Chromatographic Separation : The ethyl acetate fraction is subjected to multiple rounds of column chromatography.
-
Silica (B1680970) Gel Column Chromatography : The fraction is first separated on a silica gel column using a gradient elution system, such as a mixture of chloroform (B151607) and methanol, to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography : Further purification of the sub-fractions is achieved using a Sephadex LH-20 column with a solvent system like chloroform-methanol (1:1).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Final purification of the isolated compounds is performed on a preparative HPLC system, often with a C18 column and a methanol-water mobile phase, to obtain the pure diterpenoids.
-
Structural Elucidation
The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic techniques:[8][9]
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and stereochemistry of the molecule.
-
X-ray Crystallography : Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the absolute stereostructure of the compound.[8]
Biological Activities and Mechanism of Action
While specific data for this compound is limited, its structural similarity to other ent-kaurane diterpenoids from the Isodon genus, such as Oridonin and Eriocalyxin B, suggests it may possess similar biological activities. These compounds are well-documented for their cytotoxic, anti-inflammatory, and antitumor properties.
Cytotoxic and Antitumor Activity
Oridonin and Eriocalyxin B have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[7][8][10][11][12]
Table 1: Cytotoxic Activity (IC50) of Oridonin and Related Isodon Diterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oridonin | TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | [13] |
| Oridonin | TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | [13] |
| Oridonin | K562 | Chronic Myelogenous Leukemia | 8.11 (nanosuspension) | [14] |
| Oridonin Analog (11a) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.40 ± 0.09 | [11] |
| Oridonin Analog (11a) | MDA-MB-468 | Triple-Negative Breast Cancer | 0.41 ± 0.05 | [11] |
| Oridonin Analog (11a) | HCC1937 | Triple-Negative Breast Cancer | 0.62 ± 0.12 | [11] |
| Oridonin Analog (11a) | HCC1806 | Triple-Negative Breast Cancer | 1.40 ± 0.22 | [11] |
| Glaucocalyxin H | K-562 | Chronic Myelogenous Leukemia | 1.86 | [8] |
| Glaucocalyxin H | A-549 | Lung Carcinoma | 2.34 | [8] |
| Henryin | HCT-116 | Colorectal Carcinoma | 1.31 | [12] |
| Henryin | HepG2 | Hepatocellular Carcinoma | 2.07 | [12] |
The primary mechanism underlying the antitumor activity of these compounds is the induction of apoptosis (programmed cell death) in cancer cells.[15][16][17][18]
Anti-inflammatory Activity
Isodon diterpenoids have also been shown to possess anti-inflammatory properties. For example, some have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, a key process in inflammation.[19]
Signaling Pathways
The biological effects of Isodon diterpenoids are mediated through the modulation of various intracellular signaling pathways.
Apoptosis Induction Pathways
Oridonin and Eriocalyxin B induce apoptosis through multiple signaling cascades:
-
PI3K/Akt Pathway : These compounds can inhibit the PI3K/Akt signaling pathway, which is a crucial survival pathway in many cancers. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and apoptosis.[17][20]
-
MAPK Pathways (JNK, ERK, p38) : Modulation of the mitogen-activated protein kinase (MAPK) pathways, including the activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), and the inhibition of p38, has been implicated in the pro-apoptotic effects of these compounds.[15][18]
-
STAT3 Pathway : Eriocalyxin B has been shown to directly target and inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[21]
-
VEGFR-2 Signaling : Eriocalyxin B can inhibit angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[22]
Conclusion and Future Perspectives
This compound is a member of the large and pharmacologically significant family of ent-kaurane diterpenoids from the Isodon genus. While specific research on this compound is limited, the extensive studies on its analogs, Oridonin and Eriocalyxin B, provide a strong rationale for its further investigation. The potent cytotoxic, anti-inflammatory, and antitumor activities of these related compounds, mediated through the modulation of key signaling pathways, highlight the therapeutic potential of this structural class.
Future research should focus on a more detailed biological evaluation of this compound to determine its specific activities and mechanisms of action. Comparative studies with its well-characterized congeners would be invaluable in elucidating structure-activity relationships and identifying novel therapeutic leads from the rich chemical diversity of the Isodon genus. The development of more efficient and scalable methods for the synthesis and isolation of these complex natural products will also be crucial for their advancement as potential drug candidates.
References
- 1. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive isopimarane and 3,4-seco isopimarane diterpenoids from Isodon amethystoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro identification of oridonin hybrids as potential anti-TNBC agents inducing cell cycle arrest and apoptosis by regulation of p21, γH2AX and cleaved PARP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Six new cytotoxic and anti-inflammatory 11, 20-epoxy-<i>ent</i>-kaurane diterpenoids from <i>Isodon wikstroemioides</i> [cjnmcpu.com]
- 20. Eriocalyxin B Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Eriocalyxin B, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Isodon wikstroemioides Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of extracts from Isodon wikstroemioides, a perennial herb belonging to the Lamiaceae family. The primary focus of research on this plant has been its significant cytotoxic and anti-inflammatory activities, attributed to a rich composition of ent-kaurane diterpenoids. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental methodologies employed in these studies, and visualizes the relevant biological pathways and workflows.
Core Pharmacological Activities
Extracts from the aerial parts of Isodon wikstroemioides, particularly the ethyl acetate (B1210297) (EtOAc) fractions, have demonstrated potent biological activities. The primary compounds responsible for these effects are a class of diterpenoids known as ent-kauranes. Numerous novel diterpenoids, including isowikstroemins A-G and wikstroemioidins E-V, have been isolated and characterized from this plant.
Cytotoxic Activity
Various ent-kaurane diterpenoids isolated from Isodon wikstroemioides have exhibited significant cytotoxicity against a range of human tumor cell lines.[1][2] The cytotoxic effects of these compounds are a key area of investigation for their potential as anticancer agents.
Anti-inflammatory Activity
Several compounds derived from Isodon wikstroemioides have shown notable anti-inflammatory properties.[1][2] This is primarily evidenced by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cell lines.[1][2]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from cytotoxic and anti-inflammatory assays performed on compounds isolated from Isodon wikstroemioides.
Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids from Isodon wikstroemioides (IC50 in µM) [1][2]
| Compound | A549 (Lung Carcinoma) | HCT116 (Colon Carcinoma) | HeLa (Cervical Carcinoma) | MCF-7 (Breast Carcinoma) | PANC-1 (Pancreatic Carcinoma) |
| Isowikstroemin A | 2.5 | 3.1 | 1.9 | 4.2 | 3.8 |
| Isowikstroemin B | 3.8 | 4.5 | 2.9 | 5.1 | 4.7 |
| Isowikstroemin C | 1.2 | 0.9 | 1.5 | 2.3 | 1.8 |
| Isowikstroemin D | 6.8 | 7.0 | 5.4 | 8.1 | 7.5 |
| Wikstroemioidin H | 1.8 | 1.5 | 2.1 | 3.0 | 2.4 |
| Wikstroemioidin I | 4.5 | 3.8 | 5.2 | 6.1 | 5.5 |
| Wikstroemioidin M | 0.9 | 0.4 | 1.1 | 1.3 | 1.0 |
| Wikstroemioidin O | 2.1 | 1.7 | 2.5 | 3.3 | 2.8 |
| Wikstroemioidin P | 1.5 | 1.1 | 1.9 | 2.4 | 1.8 |
| Wikstroemioidin Q | 3.3 | 2.6 | 3.9 | 4.7 | 4.1 |
| Epinodosin | 2.9 | 2.2 | 3.5 | 4.0 | 3.7 |
| Oridonin | 1.9 | 1.4 | 2.3 | 2.8 | 2.1 |
| Ponicidin | 2.4 | 1.8 | 2.9 | 3.6 | 3.1 |
| Rostratin A | 0.8 | 0.6 | 1.0 | 1.2 | 0.9 |
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids from Isodon wikstroemioides [1][2]
| Compound | Inhibition of NO Production in LPS-activated RAW264.7 Macrophages (IC50 in µM) |
| Isowikstroemin A | >10 |
| Isowikstroemin B | 8.5 |
| Isowikstroemin C | 5.2 |
| Isowikstroemin D | 9.1 |
| Isowikstroemin G | 7.8 |
| Wikstroemioidin E-V (17 of these) | Strong Inhibition (Qualitative) |
Experimental Protocols
Detailed methodologies for the key pharmacological assays are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated compounds is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate human tumor cells (e.g., A549, HCT116, HeLa, MCF-7, PANC-1) in 96-well plates at a density of 5 × 103 to 1 × 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells using the Griess assay.
Principle: The Griess reagent detects nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. In the presence of nitrite, the Griess reagent forms a purple azo compound, the absorbance of which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 × 104 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and mix with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite and determine the IC50 values for NO production inhibition.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
References
Methodological & Application
Application Notes and Protocols for Isodonal in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Isodonal, a potent bioactive compound, in various cell culture-based assays. The protocols detailed below are foundational for investigating the anti-proliferative and pro-apoptotic effects of this compound, making it a valuable tool for cancer research and drug development.
I. Overview and Mechanism of Action
This compound, also known as Isoalantolactone (IAL), is a sesquiterpene lactone that has demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][2] Its primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and the inhibition of the STAT3 signaling pathway.[2] By targeting these critical cellular processes, this compound presents a promising avenue for therapeutic intervention in oncology.
II. Quantitative Data Summary
The anti-proliferative effects of this compound are dose-dependent. The following table summarizes the impact of this compound on the viability of various cancer cell lines as determined by MTT assays.
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | Reference |
| SK-MES-1 (Lung Squamous Carcinoma) | 10 | 24 | ~80% | [1] |
| 20 | 24 | ~60% | [1] | |
| 40 | 24 | ~35% | [1] | |
| PC-3 (Prostate Cancer) | 10 | 24 | ~75% | [2] |
| 20 | 24 | ~50% | [2] | |
| 40 | 24 | ~25% | [2] | |
| DU145 (Prostate Cancer) | 10 | 24 | ~85% | [2] |
| 20 | 24 | ~65% | [2] | |
| 40 | 24 | ~40% | [2] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard aseptic cell culture techniques should be followed throughout.[3][4][5]
A. Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cancer cell line (e.g., SK-MES-1, PC-3, DU145) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency. For adherent cells, use Trypsin-EDTA to detach cells from the culture vessel.[4][5]
B. Assessment of Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
C. Analysis of Apoptosis (Hoechst 33342 Staining)
This method is used to visualize nuclear morphology changes characteristic of apoptosis.
-
Cell Seeding and Treatment: Seed cells on coverslips in a 6-well plate and treat with this compound as described for the MTT assay.
-
Staining: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Hoechst Staining: Wash with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]
IV. Signaling Pathways and Workflows
A. This compound-Induced Apoptotic Signaling Pathway
This compound treatment leads to an increase in intracellular ROS, which in turn triggers ER stress. This cascade of events, coupled with the inhibition of STAT3 phosphorylation, culminates in the activation of caspases and subsequent apoptosis.
Caption: this compound-induced apoptotic pathway.
B. Experimental Workflow for this compound Cell Culture Studies
The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cells in vitro.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Isodon-Derived Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of bioactive compounds isolated from the Isodon genus, including Oridonin (B1677485), Nodosin, and Ponicidin, in various animal models. The information is intended to guide researchers in designing and executing preclinical studies for anti-inflammatory and anti-cancer drug development.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data on the dosage and administration of Oridonin, Nodosin, and Ponicidin in different animal models based on published studies.
Table 1: Oridonin Dosage and Administration in Animal Models
| Animal Model | Therapeutic Area | Dosage | Administration Route | Vehicle | Key Findings |
| Sarcoma-180 solid tumor mouse model | Cancer | 20 mg/kg | Not specified | Solution vs. Nanosuspension | Nanosuspension showed a higher tumor inhibition rate (60.23%) compared to the solution (42.49%)[1]. |
| HT29 human colon carcinoma xenograft in BALB/c nu/nu mice | Cancer | 10, 15, 20 mg/kg/day for 12 days | Intraperitoneal (i.p.) | Not specified | Dose-dependent inhibition of solid tumor growth, with 20 mg/kg showing 53.19% inhibition[2]. |
| Colorectal cancer liver metastasis in BALb/c nude mice | Cancer | 7.14 mg/kg/day | Intraportal | 0.5% Dimethyl sulfoxide (B87167) (DMSO) | Effectively inhibited the formation of liver metastatic tumors[3]. |
| Mouse cardiac allograft model (C3H to C57BL/6N) | Inflammation / Immunology | 3, 10, 15 mg/kg/day for 7 days | Intraperitoneal (i.p.) | Not specified | Prolonged allograft survival in a dose-dependent manner by attenuating the NF-κB/NLRP3 pathway[4]. |
| Acute lung injury mouse model | Inflammation | 20 mg/kg | Intraperitoneal (i.p.) | PBS with 10% DMSO | Suppressed leukocyte penetration in the lungs[5][6]. |
| Gestational diabetes in C57BL/6J mice | Inflammation / Metabolic Disease | 25 and 50 mg/kg | Not specified | Not specified | Downregulated the expression of NF-κB, SPARC, and G6pase[7]. |
| Ovalbumin-induced asthma in BALB/c mice | Inflammation / Respiratory | 10 or 20 mg/kg | Not specified | 0.5% sodium salt of carboxy methyl cellulose | Decreased airway hyper-responsiveness and inflammatory cell numbers in bronchoalveolar lavage fluid[8]. |
Table 2: Nodosin Dosage and Administration in Animal Models
| Animal Model | Therapeutic Area | Dosage | Administration Route | Vehicle | Key Findings |
| Colorectal cancer (SW480) xenograft in BALB/c nude mice | Cancer | 3 mg/kg, every 3 days for 10 injections | Not specified | DMSO | Inhibited tumor growth and induced apoptosis and autophagy[9][10]. |
| Xylene-induced ear swelling in BALB/c mice | Inflammation | Not specified (topical) | Topical | Ointment | Depressed the murine ear-swelling and the level of IL-2 in the blood serum[11][12][13][14]. |
| Lipopolysaccharide (LPS)-induced acute kidney injury | Inflammation | 2 mg/kg | Not specified | Not specified | Showed protective effects against LPS-induced kidney injury[13]. |
Table 3: Ponicidin Dosage and Administration in Animal Models
| Animal Model | Therapeutic Area | Dosage | Administration Route | Vehicle | Key Findings |
| Melanoma (B16F10) xenograft in mice | Cancer | Not specified | Not specified | Not specified | Significantly inhibited tumor growth and induced apoptosis, likely through inhibition of the NF-κB signaling pathway[15]. |
| Hepatocellular carcinoma xenograft in BALB/c nude mice | Cancer | Not specified | Not specified | Not specified | Effectively inhibited tumor growth and promoted tumor cell apoptosis by stabilizing the Keap1-PGAM5 complex[16]. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the cited literature and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: In Vivo Anti-Tumor Efficacy of Oridonin in a Xenograft Mouse Model
This protocol is based on studies investigating the anti-cancer effects of Oridonin in mice bearing human tumor xenografts[2][17].
1. Animal Model:
-
Use immunodeficient mice, such as BALB/c nude mice, 5-7 weeks old.
-
House animals in specific pathogen-free conditions.
-
Acclimatize mice for at least one week before the experiment.
2. Tumor Cell Implantation:
-
Culture human cancer cells (e.g., HT29 human colon carcinoma cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
-
Subcutaneously inject a suspension of 1 x 106 to 5 x 106 cells in a volume of 100-200 µL into the flank of each mouse.
3. Preparation of Oridonin for Injection:
-
Oridonin (purity >98%) can be purchased from commercial suppliers.
-
For intraperitoneal (i.p.) injection, prepare a stock solution of Oridonin in a suitable solvent like DMSO.
-
On the day of injection, dilute the stock solution with a sterile vehicle such as PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity. For example, for a 20 mg/kg dose in a 20g mouse (0.4 mg/mouse), if the injection volume is 100 µL, the final concentration would be 4 mg/mL.
4. Administration of Oridonin:
-
Once tumors are palpable or have reached a certain volume (e.g., 100 mm³), randomly divide the mice into control and treatment groups.
-
Administer Oridonin via i.p. injection at the desired dose (e.g., 10, 15, or 20 mg/kg body weight).
-
The control group should receive the vehicle only.
-
Administer the treatment daily or as per the experimental design for a specified period (e.g., 12 consecutive days)[2].
5. Monitoring and Endpoint:
-
Monitor the body weight and general health of the mice daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Protocol 2: In Vivo Anti-Inflammatory Efficacy of Nodosin in a Mouse Model of Acute Inflammation
This protocol is based on the xylene-induced ear edema model, a common assay for acute inflammation[11][14].
1. Animal Model:
-
Use BALB/c mice, 8-10 weeks old.
-
Randomly divide the mice into control and treatment groups.
2. Induction of Inflammation:
-
Apply a fixed volume (e.g., 20-30 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation.
3. Preparation and Administration of Nodosin:
-
For topical administration, prepare an ointment containing Nodosin at various concentrations. The vehicle for the ointment should be inert and non-irritating.
-
For systemic administration, Nodosin can be dissolved in a suitable vehicle like DMSO and diluted with saline for injection.
-
Administer Nodosin either topically to the inflamed ear or systemically (e.g., via i.p. injection) at a specified time before or after xylene application.
4. Assessment of Anti-Inflammatory Effect:
-
At a specific time point after inflammation induction (e.g., 1-2 hours), euthanize the mice.
-
Use a cork borer to cut circular sections from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
The percentage of inhibition of edema by the treatment is calculated as: [(Weightcontrol - Weighttreated) / Weightcontrol] × 100.
-
Blood samples can be collected to measure systemic inflammatory markers like IL-2[11].
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of Isodon-derived compounds.
References
- 1. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Preventive and therapeutic effect of intraportal oridonin on BALb/c nude mice hemispleen model of colon cancer liver metastasis - Yang - Translational Cancer Research [tcr.amegroups.org]
- 4. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]
- 5. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. Investigation of the anti-asthmatic activity of Oridonin on a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nodosin Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nodosin Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory function of Nodosin via inhibition of IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
- 15. Ponicidin Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Preventive and therapeutic effect of intraportal oridonin on BALb/c nude mice hemispleen model of colon cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Isodonal-Induced Apoptosis in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCF-7, a human breast adenocarcinoma cell line, is a cornerstone in the study of breast cancer biology and the development of novel therapeutics. As an estrogen receptor-positive cell line, it provides a valuable in vitro model for a significant subset of breast cancers. A critical mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death, a tightly regulated process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, making it a prime target for therapeutic intervention.
These application notes provide a comprehensive framework for investigating the potential of a compound, referred to herein as Isodonal, to induce apoptosis in MCF-7 cells. The following protocols and guidelines are based on established methodologies for assessing apoptosis and elucidating the underlying molecular mechanisms in this cell line. While specific data for "this compound" is not currently available in the public domain, this document serves as a detailed guide for researchers to generate and interpret such data.
Quantitative Data Summary
Effective evaluation of a compound's apoptotic potential requires robust quantitative analysis. The following tables provide a template for summarizing key experimental data. Researchers should populate these tables with their experimental results for this compound.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Treatment Duration | IC50 Value (µM) | Method |
| 24 hours | [Insert Data] | MTT Assay |
| 48 hours | [Insert Data] | MTT Assay |
| 72 hours | [Insert Data] | MTT Assay |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| This compound Concentration (µM) | Treatment Duration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 48 hours | [Insert Data] | [Insert Data] |
| IC50 | 48 hours | [Insert Data] | [Insert Data] |
| 2 x IC50 | 48 hours | [Insert Data] | [Insert Data] |
Table 3: Effect of this compound on Key Apoptotic Protein Expression
| Protein | This compound Concentration (µM) | Treatment Duration | Fold Change in Expression (vs. Control) | Method |
| Bax | IC50 | 48 hours | [Insert Data] | Western Blot |
| Bcl-2 | IC50 | 48 hours | [Insert Data] | Western Blot |
| Cleaved Caspase-3 | IC50 | 48 hours | [Insert Data] | Western Blot |
| Cleaved Caspase-9 | IC50 | 48 hours | [Insert Data] | Western Blot |
| Cleaved PARP | IC50 | 48 hours | [Insert Data] | Western Blot |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data. The following sections outline standard procedures for key experiments in apoptosis research.
Cell Culture and Maintenance
MCF-7 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells should be seeded at an appropriate density and allowed to adhere overnight.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with this compound at the determined IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells immediately using a flow cytometer.[1][2][3]
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic cascade.
-
Seed MCF-7 cells in 60 mm dishes and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key apoptotic proteins such as Bcl-2, Bax, Caspase-9, Caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.[1][4][5][6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
The induction of apoptosis by a therapeutic agent in MCF-7 cells often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagrams illustrate these pathways and a general experimental workflow.
Caption: Experimental workflow for assessing this compound-induced apoptosis in MCF-7 cells.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
Caption: The extrinsic (death receptor) apoptosis pathway and its crosstalk with the intrinsic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isodonal: An Anti-inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodonal, also known as Oridonin (B1677485), is a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens.[1][2] It has garnered significant attention for its potent anti-inflammatory properties, making it a promising candidate for therapeutic development.[2][3] this compound exerts its effects through multiple molecular mechanisms, primarily by inhibiting key inflammatory pathways such as NF-κB and the NLRP3 inflammasome.[1][2][3][4] These application notes provide a comprehensive overview of the protocols to assess the anti-inflammatory activity of this compound, complete with detailed methodologies and data presentation guidelines.
Mechanism of Action
This compound's anti-inflammatory effects are attributed to its ability to modulate several key signaling pathways:
-
Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][5][6][7] It can inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[8] This leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[2][4]
-
Suppression of the NLRP3 Inflammasome: this compound is a direct and covalent inhibitor of the NLRP3 inflammasome.[1][3] By binding to cysteine 279 on NLRP3, it blocks the interaction between NLRP3 and NEK7, which is essential for inflammasome assembly and activation.[1] This inhibition prevents the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
-
Modulation of MAPK Signaling: Evidence suggests that this compound can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.[3] The MAPK family includes ERK, JNK, and p38 kinases, which play roles in regulating inflammatory gene expression.[9][10]
Signaling Pathway Diagrams
References
- 1. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The pharmacological effects of Oridonin: anti-inflammasome activity and anticancer activity_Chemicalbook [chemicalbook.com]
- 4. The anti-inflammatory effects of oridonin in resisting esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 9. sinobiological.com [sinobiological.com]
- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isodonal/Oridonin In Vivo Experimental Design for Antitumor Studies
For Researchers, Scientists, and Drug Development Professionals
Note: Specific in vivo experimental data for the compound "Isodonal" is limited in publicly available scientific literature. However, "Oridonin," a closely related diterpenoid compound isolated from the same plant genus, Isodon, has been extensively studied for its antitumor properties. This document will leverage the wealth of data on Oridonin (B1677485) as a proxy to provide detailed application notes and protocols for in vivo antitumor studies. The methodologies and principles outlined here are broadly applicable to the preclinical evaluation of similar natural product-derived compounds.
Application Notes
Oridonin has demonstrated significant antitumor activity in a variety of preclinical cancer models. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis. In vivo studies are crucial for evaluating the therapeutic efficacy and safety profile of Oridonin before it can be considered for clinical development.
Key Antitumor Effects of Oridonin In Vivo:
-
Tumor Growth Inhibition: Oridonin has been shown to significantly inhibit the growth of various xenograft tumors, including those derived from bladder, colon, breast, and thyroid cancer cell lines.[1][2][3][4]
-
Induction of Apoptosis: In vivo, Oridonin treatment leads to an increase in apoptotic markers such as cleaved caspase-3 in tumor tissues, indicating that it effectively triggers programmed cell death in cancer cells.[1][3][5]
-
Anti-Angiogenesis: Oridonin can inhibit the formation of new blood vessels within tumors, a critical process for tumor growth and metastasis. This is achieved in part by downregulating key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][6]
Relevant Signaling Pathways:
Oridonin modulates several key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Oridonin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway.[1]
-
MAPK Pathway (ERK): The MAPK/ERK pathway is another critical regulator of cell proliferation and survival. Oridonin can suppress the phosphorylation of ERK, contributing to its antitumor effects.[1]
-
JAK/STAT Pathway: The JAK/STAT signaling cascade is involved in inflammation and cancer progression. Oridonin has been found to inhibit this pathway, particularly JAK2/STAT3 signaling in thyroid cancer models.[2]
-
NF-κB Pathway: This pathway is a key player in inflammation-associated cancers. Oridonin can suppress NF-κB signaling, which contributes to its anti-inflammatory and antitumor activities.
-
p53 Signaling: Oridonin can induce the expression of the tumor suppressor protein p53, which in turn can trigger apoptosis.[1]
Experimental Protocols
This section provides a detailed protocol for a typical in vivo xenograft study to evaluate the antitumor efficacy of Oridonin.
Animal Model and Cell Line Selection
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumor cells.
-
Cell Lines: A variety of human cancer cell lines have been used in Oridonin xenograft models. The choice of cell line should be based on the cancer type of interest. Examples include:
Oridonin Formulation and Administration
-
Formulation: Oridonin has poor water solubility. A common method for in vivo administration is to first dissolve it in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a vehicle such as phosphate-buffered saline (PBS) or normal saline to the final desired concentration. It is important to keep the final concentration of DMSO low (typically <10%) to avoid toxicity to the animals.
-
Administration Route: Intraperitoneal (i.p.) injection is a frequently used route for administering Oridonin in preclinical studies.[1][3][5] Intragastric (oral) administration has also been reported.[6]
-
Dosage and Schedule: Dosages can range from 2.5 mg/kg to 40 mg/kg per day.[1][2][3][4][6] The treatment schedule is typically daily for a period of 2 to 5 weeks.[1][5]
Xenograft Tumor Implantation and Treatment
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly divide the mice into control and treatment groups.
-
Treatment:
-
Control Group: Administer the vehicle solution (e.g., PBS with a small percentage of DMSO) following the same schedule as the treatment groups.
-
Treatment Groups: Administer the prepared Oridonin solution at the desired dosages.
-
-
Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess for any signs of toxicity.
-
Efficacy Evaluation and Endpoint Analysis
-
Primary Endpoint: The primary measure of efficacy is the inhibition of tumor growth. At the end of the study, sacrifice the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Tumor Growth Inhibition (TGI): Calculate the TGI using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
-
Histological Analysis: Fix a portion of the tumor tissue in formalin and embed it in paraffin (B1166041) for histological analysis (e.g., H&E staining).
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to analyze the expression of key proteins related to apoptosis (e.g., cleaved caspase-3, Ki-67 for proliferation) and angiogenesis (e.g., CD31).[6]
-
Western Blot Analysis: Homogenize a portion of the tumor tissue to extract proteins and perform Western blot analysis to assess the levels of proteins in the signaling pathways of interest (e.g., p-Akt, p-ERK).
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and well-structured tables for easy comparison between treatment groups.
Table 1: Antitumor Efficacy of Oridonin in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Data | Data | - |
| Oridonin | 5 | Data | Data | Data |
| Oridonin | 10 | Data | Data | Data |
| Oridonin | 20 | Data | Data | Data |
Table 2: In Vivo Pharmacodynamic Effects of Oridonin on Tumor Biomarkers
| Treatment Group | Dose (mg/kg/day) | Apoptotic Index (% TUNEL positive cells) ± SD | Microvessel Density (CD31 positive vessels/field) ± SD | p-Akt Expression (relative to control) |
| Vehicle Control | - | Data | Data | 1.0 |
| Oridonin | 10 | Data | Data | Data |
| Oridonin | 20 | Data | Data | Data |
Mandatory Visualizations
Experimental Workflow Diagram
In vivo experimental workflow for assessing the antitumor efficacy of Oridonin.
Signaling Pathway Diagram
Key signaling pathways modulated by Oridonin in cancer cells.
References
- 1. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of oridonin on mice with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Oridonin Derivatives for Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin (B1677485), a natural ent-kaurane diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated a wide range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-bacterial effects. However, its clinical application has been significantly hampered by its low aqueous solubility and poor bioavailability. To address these limitations, extensive research has focused on the synthesis of Oridonin derivatives with improved physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of Oridonin derivatives with enhanced solubility, along with methods for their evaluation. Additionally, it outlines the key signaling pathways modulated by Oridonin and its analogs.
Quantitative Data Summary
The following table summarizes the reported solubility and biological activity of selected Oridonin derivatives compared to the parent compound.
| Compound | Modification | Solubility | Fold Increase in Solubility (approx.) | Cytotoxicity (IC50) | Cell Line | Reference |
| Oridonin | - | 1.29 mg/mL | - | 29.4 µM | MDA-MB-231 | [1] |
| 1-O- and 14-O-Derivatives | Introduction of hydrophilic side chains | >50 mg/mL | >38 | 0.93–21.70 µM | B16 murine melanoma | [1] |
| Nitrogen-enriched Thiazole Fused Analogue (HCl salt) | Thiazole ring fused to A-ring | Significantly improved | 62 | 0.20 µM | MDA-MB-231 | [2] |
| Nitrogen-enriched Analogue 28 | Thiazole fused A-ring with nitrogen side chain | 42.4 mg/mL | 32 | Not specified | MDA-MB-231 | [1] |
| 14-O-amino acid ester derivatives | Esterification with amino acids at C-14 | Improved | Not specified | 1.05 µM | BGC-7901 | [2] |
Experimental Protocols
General Synthesis of 14-O-Acyl Oridonin Derivatives
This protocol describes a general method for the esterification of the 14-hydroxyl group of Oridonin to introduce various acyl groups, which can enhance water solubility.
Materials:
-
Oridonin
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or carboxylic acid
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) if starting from a carboxylic acid
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Oridonin (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) to the solution.
-
If using an acyl chloride: Add the corresponding acyl chloride (1.2 equivalents) dropwise to the stirring solution at 0 °C.
-
If using a carboxylic acid: Add the carboxylic acid (1.2 equivalents) and DCC (1.2 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the desired 14-O-acyl Oridonin derivative.
-
Characterize the final product using NMR and Mass Spectrometry.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the traditional shake-flask method to determine the thermodynamic solubility of Oridonin and its derivatives.
Materials:
-
Oridonin or Oridonin derivative powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.
-
The determined concentration represents the aqueous solubility of the compound.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Improving Isodonal Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Isodonal solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a hydrophobic molecule, meaning it has low solubility in water and aqueous solutions like cell culture media.[1][2] This is a common challenge for many compounds investigated in drug discovery, particularly those with lipophilic structural features that favor non-polar environments.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The most commonly recommended solvent for creating a concentrated stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[4][5] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds, making it ideal for initial solubilization.[4][6]
Q3: What are the potential consequences of this compound precipitation in my experiment?
A3: Compound precipitation can significantly impact your results. The primary consequences include:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret dose-response curves.[3][7]
-
Cell Toxicity: The precipitate itself can be cytotoxic to cells, independent of the compound's pharmacological activity.[7]
-
Assay Interference: Particulates can interfere with assays that rely on optical measurements, such as absorbance or fluorescence readers, and can be mistaken for cellular debris in microscopy.[8]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: To avoid solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.[7][9] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used in your treatment groups.[7]
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a white or cloudy precipitate forms immediately. What is happening and how can I fix it?
-
Answer: This phenomenon is often called "crashing out" or "solvent shock."[2][10] It occurs because the hydrophobic compound, which is stable in the concentrated DMSO stock, is rapidly forced into an unfavorable aqueous environment when diluted, causing it to aggregate and precipitate.[2]
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution / Solvent Shock | Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous media causes a rapid, localized change in solvent polarity.[2] | 1. Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.[10] 2. Slow, drop-wise addition: Add the DMSO stock solution to the pre-warmed media very slowly, drop-by-drop, while gently vortexing or swirling the media to ensure rapid and even dispersion.[2] 3. Use an intermediate dilution step: First, create an intermediate dilution of the stock in a small volume of media. Then, add this intermediate solution to the final volume of media.[2] |
| High Final Concentration | The target final concentration of this compound in the media exceeds its aqueous solubility limit.[10] | 1. Lower the final concentration: Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect.[2] 2. Perform a solubility test: Systematically determine the maximum soluble concentration of this compound in your specific cell culture medium before conducting your main experiment.[10] |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility.[10] | Always use pre-warmed (37°C) cell culture media for all dilutions.[10] |
Issue 2: Delayed Precipitation of this compound in the Incubator
-
Question: My media with this compound looks clear initially, but after a few hours or a day in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?
-
Answer: Delayed precipitation can occur due to changes in the media's physical or chemical properties over time at 37°C.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may slowly interact with salts, proteins (from serum), or other components in the media to form insoluble complexes.[7][10] | 1. Reduce serum concentration: If using serum, try reducing the percentage, as proteins can sometimes contribute to precipitation. 2. Try different media: If possible, test the solubility in a different basal media formulation.[10] |
| Media Evaporation | Over time, evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it past its solubility limit.[8][11] | Ensure proper humidification in the incubator. For long-term experiments, consider using sealed flasks or plates to minimize evaporation.[8] |
| pH Shift | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound.[7] | Ensure the medium is properly buffered and that pH shifts are not excessive during the experiment. |
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system. The following table provides a general guide.
| Solvent / System | Solubility | Recommended Use | Typical Concentration Range |
| Dimethyl Sulfoxide (DMSO) | High | Primary Stock Solution | 10 - 50 mM |
| Ethanol | Moderate | Alternative Stock Solution (Assay dependent) | 1 - 10 mM |
| Methanol | Moderate | Alternative Stock Solution (Assay dependent) | 1 - 10 mM |
| Aqueous Buffers (PBS, etc.) | Very Low | Not recommended for initial dissolution | < 10 µM[3] |
| Cell Culture Media (with ≤0.5% DMSO) | Low | Final Working Solution | 0.1 - 20 µM (highly dependent on media composition and final DMSO concentration)[3] |
Note: The exact solubility can vary. It is crucial to perform a solubility test in your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[7]
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 350 g/mol :
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 350 g/mol = 0.0035 g = 3.5 mg
-
-
Weigh this compound: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Dissolve: Vortex the vial thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.[7]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.[2]
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent temperature-related precipitation.[10]
-
Calculate Volume: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 10 mM stock:
-
Use the formula C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = 100 µL / 1000 = 0.01 mL = 10 µL
-
-
Dilution: Add 9.99 mL of the pre-warmed cell culture medium to a sterile conical tube.
-
Slow Addition: While gently vortexing or swirling the conical tube, slowly add the 10 µL of the 10 mM stock solution drop-by-drop into the medium.[2] This gradual addition is critical to prevent solvent shock.
-
Mix and Inspect: Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[2]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Representative signaling pathways modulated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Academy [procellsystem.com]
Technical Support Center: L-Glutamine Stability in Cell Culture Media
Disclaimer: The term "Isodonal" was not identified as a standard component in cell culture. This guide addresses stability issues related to L-glutamine (B1671663) , a common and notoriously unstable media supplement, which is likely the intended subject.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of L-glutamine in cell culture media. Inaccurate handling of L-glutamine is a common source of experimental variability, leading to issues such as reduced cell viability and inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is L-glutamine and why is it essential in cell culture?
L-glutamine is an essential amino acid that serves as a primary energy source and is crucial for the synthesis of proteins and nucleic acids.[1][2][3] Rapidly dividing cells, in particular, have a high demand for L-glutamine to support proliferation and various metabolic functions.[1][2]
Q2: What are the stability issues with L-glutamine in liquid media?
L-glutamine is chemically unstable in liquid solutions. It spontaneously degrades into two primary byproducts: pyrrolidone carboxylic acid and ammonia (B1221849) .[1][3][4] This degradation process is accelerated by factors such as increased temperature and pH.[2][5][6]
Q3: How does L-glutamine degradation affect my cell cultures?
L-glutamine degradation has two main negative consequences:
-
Nutrient Depletion: As L-glutamine degrades, its availability to the cells decreases, which can lead to a reduced energy supply and slower cell growth.[1][3]
-
Ammonia Toxicity: The accumulation of ammonia in the culture medium is toxic to cells. High ammonia levels can inhibit cell growth, reduce cell viability, and alter protein glycosylation, ultimately compromising experimental results.[1][3][4]
Q4: How quickly does L-glutamine degrade in media?
The rate of degradation is highly dependent on storage and incubation temperature.[5] Media stored at 37°C will experience a significant and rapid loss of L-glutamine compared to media stored at 4°C.[4][5][7] For example, at 37°C, a 7-10% loss of L-glutamine per day can be expected.[4][7]
Q5: What are the signs of L-glutamine degradation in my cultures?
Common signs include:
-
Decreased cell growth rate and lower viable cell density.
-
Increased cell death and signs of cellular stress.
-
A gradual increase in the pH of the culture medium.
-
Inconsistent results between experiments.
Q6: Are there more stable alternatives to L-glutamine?
Yes. Stabilized dipeptides of L-glutamine, such as L-alanyl-L-glutamine (e.g., GlutaMAX™) and glycyl-L-glutamine, are commercially available.[1][8][9] These dipeptides are resistant to spontaneous degradation in liquid media.[1][8] Cells possess enzymes that cleave the dipeptide, releasing L-glutamine for their metabolic needs as required.[1] Using these stable forms prevents the build-up of toxic ammonia and ensures a consistent supply of L-glutamine.[1]
Troubleshooting Guide
Issue 1: My cells are growing slowly and viability is decreasing.
-
Possible Cause: L-glutamine depletion and/or ammonia toxicity due to degradation. This is common if you are using complete media that has been stored for an extended period (e.g., >1 month at 4°C) or frequently warmed.[10]
-
Troubleshooting Steps:
-
Use Fresh Media: Prepare fresh complete media by adding L-glutamine supplement to basal media immediately before use. It is recommended to use media supplemented with L-glutamine within 2-4 weeks when stored at 4°C.[11][12]
-
Spike the Medium: To test if L-glutamine is the limiting factor, add a small amount of L-glutamine stock solution (to a final concentration of ~2 mM) to a culture that is showing poor growth. If growth improves, L-glutamine deficiency was the likely cause.
-
Measure Ammonia: Use a commercial assay kit to measure the ammonia concentration in your spent media (see Experimental Protocols). If levels exceed the toxic threshold for your cell line (typically >2-5 mM), this is a strong indicator of a problem.[4][13]
-
Switch to a Stable Dipeptide: Replace L-glutamine with an equimolar concentration of a stable dipeptide like L-alanyl-L-glutamine.[14]
-
Issue 2: My experimental results are inconsistent from week to week.
-
Possible Cause: Variable L-glutamine concentration and ammonia levels due to inconsistent media preparation and storage practices.
-
Troubleshooting Steps:
-
Standardize Media Preparation: Always prepare complete media on a fixed schedule. Avoid using large bottles of complete media for extended periods.
-
Aliquot Supplements: Prepare and freeze single-use aliquots of your L-glutamine stock solution (e.g., 200 mM) to avoid repeated freeze-thaw cycles.[12]
-
Use Basal Media: Purchase basal media without L-glutamine and add it fresh from a frozen stock just before use. This practice significantly extends the shelf life of the basal media and ensures a consistent L-glutamine concentration.[11]
-
Data Presentation
Table 1: L-Glutamine Degradation Rate in Liquid Media at Different Temperatures.
| Storage Temperature | Approximate Degradation Rate (% per day) | Reference |
| 37°C | 7 - 10% | [4][7] |
| 22-24°C (Room Temp) | Variable (dependent on pH and buffer) | [15] |
| 4°C | ~0.1 - 0.2% | [4][15] |
| -20°C | Minimal (<0.03%) | [15] |
Table 2: Reported Inhibitory Ammonia Concentrations for Common Cell Lines.
| Cell Line Type | Inhibitory Ammonia Concentration | Reference |
| Hybridoma Cells | 2 - 5 mM | [4][13] |
| Chinese Hamster Ovary (CHO) | > 5 mM | [13] |
| Lymphoid Cells (e.g., Jurkat) | Millimolar concentrations | [13] |
| Renal Cells (e.g., LLC-PK1) | Millimolar concentrations | [13] |
Experimental Protocols
Protocol 1: Measuring Ammonia Concentration using a Commercial Kit
This protocol provides a general outline for using a colorimetric or enzymatic ammonia assay kit. Always refer to the manufacturer's specific instructions.
-
Objective: To quantify the concentration of ammonia in spent cell culture media.
-
Materials:
-
Commercial ammonia assay kit (e.g., based on salicylate (B1505791) method or enzymatic conversion of NADH).[13]
-
Microplate reader.
-
96-well microplate.
-
Cell culture supernatant.
-
Ammonia standards (provided with kit).
-
-
Procedure:
-
Prepare Samples: Collect your cell culture medium. Centrifuge at ~500 x g for 5 minutes to pellet any cells or debris. The resulting supernatant is your sample.
-
Prepare Standards: Create a standard curve by performing a serial dilution of the ammonia standard provided in the kit, following the manufacturer's protocol.
-
Perform Assay: Add the standards and unknown samples to separate wells of the 96-well plate.
-
Add Reagents: Add the assay reagents as specified in the kit manual. This typically involves adding one or more reagents that will react with ammonia to produce a color change.[16]
-
Incubate: Incubate the plate for the recommended time and temperature (e.g., 30 minutes at room temperature).
-
Read Plate: Measure the absorbance at the wavelength specified by the manufacturer (e.g., 630-670 nm).[16]
-
Calculate Concentration: Plot the absorbance values of the standards to create a standard curve. Use the equation from the standard curve to determine the ammonia concentration in your samples.
-
Protocol 2: Supplementing Basal Media with L-Glutamine
-
Objective: To correctly prepare complete cell culture media with a final L-glutamine concentration of 2 mM.
-
Materials:
-
Basal medium (without L-glutamine).
-
Sterile, 200 mM L-glutamine stock solution.
-
Sterile serological pipettes.
-
Sterile media bottle.
-
-
Procedure:
-
Determine Required Volume: To prepare 500 mL of complete medium with a final L-glutamine concentration of 2 mM, you will add the 200 mM stock solution at a 1:100 dilution.
-
Calculation: 500 mL / 100 = 5 mL.
-
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Combine: Aseptically transfer 495 mL of basal medium to a sterile 500 mL bottle.
-
Add L-Glutamine: Using a sterile pipette, add 5 mL of the 200 mM L-glutamine stock solution to the basal medium.
-
Mix and Label: Gently swirl the bottle to mix the contents. Label the bottle clearly with the contents (including L-glutamine) and the date of preparation.
-
Storage: Store the complete medium at 4°C and use within 2-4 weeks.
-
Visualizations
Caption: The degradation pathway of L-glutamine in cell culture media.
Caption: A troubleshooting workflow for L-glutamine related cell culture issues.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biorxiv.org [biorxiv.org]
- 8. cQrex® peptides for cell culture media [evonik.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 12. khimexpert.com [khimexpert.com]
- 13. benchchem.com [benchchem.com]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Optimizing Isodonal Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Isodonal from plant materials, primarily from Isodon species such as Rabdosia rubescens. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
A1: this compound, also known as Oridonin (B1677485), is a bioactive ent-kauranoid diterpenoid compound with significant potential in drug development due to its various pharmacological activities. The primary plant source for this compound is from the genus Isodon, with Isodon rubescens (formerly Rabdosia rubescens) being a well-known and widely studied species for its high this compound content.
Q2: What are the common methods for extracting this compound from plant material?
A2: this compound can be extracted using both conventional and modern techniques. Conventional methods include maceration and Soxhlet extraction.[1] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[2][3] A combination of methods, such as ultrasound-assisted supercritical CO2 extraction, has also been shown to be effective.[4]
Q3: Which factors are most critical for optimizing this compound extraction yield?
A3: Several factors significantly influence the extraction yield of this compound. These include the choice of solvent and its polarity, the extraction temperature and time, the particle size of the plant material, and the solid-to-liquid ratio.[2][5] Optimizing these parameters is crucial for maximizing the extraction efficiency.
Q4: What are the typical yields of this compound I can expect?
A4: The yield of this compound is highly dependent on the plant species, its growing conditions, and the extraction method used. For instance, with Ultrasound-Assisted Extraction (UAE) from Rabdosia rubescens, yields can range from approximately 0.423% (4.23 mg/g) to as high as 4.122% under optimized conditions.[6][7]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for the quantification of this compound in plant extracts.[8] This technique allows for the separation, identification, and precise measurement of the this compound concentration in a complex mixture.
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes for low this compound yield.
| Problem | Possible Cause | Recommended Solution |
| Low Crude Extract Yield | Inadequate Sample Preparation: Plant material is not sufficiently dried or finely ground, leading to poor solvent penetration. | Ensure the plant material is thoroughly dried to a constant weight and grind it to a uniform, fine powder to maximize the surface area for extraction.[2] |
| Improper Solvent Selection: The polarity of the extraction solvent is not suitable for this compound. | Use polar solvents such as ethanol (B145695) or methanol. Aqueous mixtures (e.g., 70-80% ethanol) can be more effective than absolute solvents for extracting diterpenoids.[2] | |
| Suboptimal Extraction Parameters: Extraction time, temperature, or the solvent-to-solid ratio are not optimized. | Systematically optimize each parameter. For maceration, ensure sufficient extraction time. For heat-assisted methods like Soxhlet or MAE, use an appropriate temperature to enhance solubility without causing degradation. Increase the solvent-to-solid ratio to ensure complete wetting of the plant material.[2] | |
| Inefficient Extraction Method: The chosen extraction method may not be the most effective for this compound. | Consider using more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times.[3] | |
| Low Yield of Pure this compound After Purification | Degradation of this compound: this compound may be sensitive to high temperatures, prolonged extraction times, or extreme pH levels, leading to degradation. | Use low-temperature extraction methods like maceration or UAE. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low. Maintain a near-neutral pH during extraction and purification. |
| Inefficient Purification: The purification method may not be effective in separating this compound from other co-extracted compounds, leading to loss of product. | Develop a robust, multi-step purification protocol. This may include liquid-liquid partitioning followed by column chromatography (e.g., silica (B1680970) gel) with a carefully selected solvent gradient. For high-purity this compound, preparative HPLC can be employed. | |
| Co-elution of Impurities: Impurities with similar polarity to this compound may co-elute during chromatography, making isolation difficult and reducing the final yield of pure compound. | Optimize the chromatographic conditions. For column chromatography, try different stationary phases or solvent systems. For HPLC, adjust the mobile phase composition or use a gradient elution to improve resolution. |
Data on this compound (Oridonin) Extraction
The following tables summarize quantitative data on the extraction of this compound (Oridonin) from Rabdosia rubescens.
Table 1: Comparison of Different Extraction Methods for Oridonin Yield
| Extraction Method | Solvent | Yield (%) | Extraction Time | Reference |
| Ultrasound-Assisted Extraction (UAE) | 75.9% Ethanol | 0.423 (4.23 mg/g) | 35.7 min | [6] |
| Ultrasound-Assisted Extraction (UAE) | Not specified | 4.122 | 1.5 h | [7] |
| Ultrasound-Assisted Supercritical CO₂ (USC-CO₂) | CO₂ + Ethanol | Higher than conventional SC-CO₂ and heat-reflux | Shorter than conventional methods | [4] |
| Heat-Reflux | Not specified | 15.43-21.10% lower than USC-CO₂ | Longer than USC-CO₂ | [4] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Oridonin
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 75.9% | [6] |
| Extraction Time | 35.7 minutes | [6] |
| Liquid-to-Solid Ratio | 32.6 mL/g | [6] |
| Ultrasonic Power | 190 W | [7] |
| Solid-to-Liquid Ratio | 1:18 g/mL | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the aerial parts of Isodon species (e.g., Rabdosia rubescens) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an extraction vessel and add the extraction solvent (e.g., 75.9% ethanol in water) at an optimized liquid-to-solid ratio (e.g., 32.6 mL/g).[6]
-
Place the vessel in an ultrasonic bath or use a probe-type sonicator.
-
Apply ultrasonic waves at a specified power (e.g., 190 W) and temperature for the optimized duration (e.g., 35.7 minutes).[6][7]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C) to obtain the crude extract.
-
Protocol 2: Maceration Extraction of this compound
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 50 g) in a sealed container.
-
Add a suitable solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Allow the mixture to stand at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation.
-
-
Filtration and Concentration: Follow the same filtration and concentration steps as described in the UAE protocol.
Protocol 3: Soxhlet Extraction of this compound
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 20 g) in a thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add the extraction solvent (e.g., ethanol) to the round-bottom flask.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the this compound. The process continues for several hours (e.g., 6-8 hours) until the extraction is complete.
-
-
Solvent Removal: After extraction, remove the solvent using a rotary evaporator to obtain the crude extract.
Protocol 4: HPLC Quantification of this compound
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a precisely weighed amount of the crude extract in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set according to the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: General workflow for the extraction and purification of this compound from plant material.
Caption: Logical decision tree for troubleshooting low this compound extraction yield.
References
- 1. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A green approach for the extraction and characterization of oridonin and ursolic and oleanolic acids from Rabdosia rubescens and its kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jabonline.in [jabonline.in]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodonal cytotoxicity assay variability and solutions
Welcome to the technical support center for Isodonal cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to assessing the cytotoxic effects of this compound.
Troubleshooting Guides
High variability in cytotoxicity assays can be frustrating and can compromise the reliability of your results. The following tables break down common issues, their potential causes, and recommended solutions for three standard cytotoxicity assays.
Table 1: MTT Assay Troubleshooting
The MTT assay is a colorimetric assay for assessing cell metabolic activity. The following table addresses common sources of variability.
| Issue | Potential Causes | Solutions |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension by gently pipetting up and down before and during plating. For adherent cells, a brief, gentle shake of the plate after seeding can help ensure even distribution.[1][2] |
| Pipetting errors | Calibrate pipettes regularly.[1] Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.[1] | |
| Edge effects | Avoid using the outer wells of the 96-well plate for experimental samples as they are prone to evaporation.[1][2][3] Fill these wells with sterile PBS or media to maintain humidity.[2][3] | |
| Incomplete solubilization of formazan (B1609692) crystals | Use an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol).[2][3] After adding the buffer, shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[2][3] Visually inspect wells under a microscope before reading.[2] | |
| Low or no cytotoxic effect observed | Sub-optimal cell health | Use cells that are in the exponential growth phase with high viability (>95%).[1] Maintain proper cell culture conditions.[1] |
| Incorrect drug concentration | Double-check all calculations for serial dilutions of this compound. Prepare fresh dilutions for each experiment.[1] Perform a dose-response experiment with a wide range of concentrations to identify the optimal range for your cell line.[4] | |
| Cell line resistance | Some cell lines may be inherently resistant to this compound. Confirm the sensitivity of your cell line or test a different one.[4] | |
| High background absorbance | Contamination of culture medium | Use fresh, high-quality reagents.[3] Consider using a serum-free medium during the MTT incubation step.[3] |
| Microbial contamination | Regularly check cell cultures for signs of contamination and practice good aseptic technique.[1] | |
| Compound interference | Run control wells containing this compound without cells to check for direct reduction of MTT by the compound.[3] If interference is significant, consider an alternative cytotoxicity assay.[3] |
Table 2: LDH Assay Troubleshooting
The LDH (lactate dehydrogenase) assay is a colorimetric assay that measures membrane integrity by quantifying the amount of LDH released from damaged cells.[5]
| Issue | Potential Causes | Solutions |
| High background in medium control | High inherent LDH activity in serum | Reduce the serum concentration in the culture medium to 1-5%.[5][6] Run a medium-only control to determine the background LDH level.[7] |
| High spontaneous LDH release in untreated cells | High cell density | Determine the optimal cell seeding density for your assay.[5] |
| Overly vigorous pipetting | Handle cell suspensions gently during plating.[5] | |
| Poor cell health | Ensure cells are healthy and have high viability before starting the experiment. | |
| Low experimental LDH release with this compound treatment | Low cell density | Repeat the experiment with a higher cell seeding density.[5] |
| Insufficient incubation time | Optimize the incubation time with this compound to allow for sufficient LDH release. | |
| High variability between replicates | Uneven cell seeding | Ensure a homogenous cell suspension and use proper pipetting techniques as described for the MTT assay. |
| Bubbles in wells | Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings.[8] If bubbles are present, they can be broken with a sterile needle.[8] |
Table 3: Caspase Activity Assay Troubleshooting
Caspase assays measure the activity of caspase enzymes, which are key mediators of apoptosis.[9]
| Issue | Potential Causes | Solutions |
| Low or no caspase activity detected | Incorrect timing of measurement | The activation and cleavage of caspases change over time. It is important to perform a time-course experiment to determine the point of peak expression for the specific caspase being measured. |
| Cell line specific differences | The expression and abundance of each caspase can vary between cell types and cell lines. | |
| Insufficient this compound concentration | Perform a dose-response experiment to ensure the concentration of this compound is sufficient to induce apoptosis. | |
| High background signal | Autofluorescence of this compound (fluorescent assays) | Run a control with this compound in medium without cells to measure its intrinsic fluorescence. |
| Non-specific substrate cleavage | Use a specific inhibitor for the caspase of interest to confirm that the measured activity is specific. | |
| Inconsistent results | Substrate not specific to a single caspase | The cleavage specificities of caspases can overlap. It is best practice to use more than one method to confirm the activation of a specific caspase, such as combining a caspase activity assay with a western blot for the cleaved caspase. |
| Reagent degradation | Store and handle caspase assay reagents according to the manufacturer's instructions to avoid loss of activity. |
Experimental Protocols
Detailed and consistent protocols are critical for reproducible results.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding :
-
This compound Treatment :
-
Prepare serial dilutions of this compound in complete medium.[4]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.[4]
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).[4]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Carefully remove the medium.[4]
-
Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker for 10 minutes.[4]
-
-
Data Analysis :
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment :
-
Follow the same procedure for cell seeding and this compound treatment as described in the MTT assay protocol.
-
Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer).[11]
-
-
Sample Collection :
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[7]
-
-
LDH Reaction :
-
Data Analysis :
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[5]
-
Subtract the background absorbance (from the no-cell control) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Signaling Pathway and Workflow Diagrams
Visualizing complex processes can aid in understanding and troubleshooting.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
Caption: Logical workflow for troubleshooting assay variability.
Frequently Asked Questions (FAQs)
Q1: My replicate wells show high variability. What is the most common cause?
High variability between replicate wells is a frequent issue.[1] The most common causes are uneven cell seeding and inaccurate pipetting.[1][2] Ensure your cell suspension is homogenous and that your pipettes are properly calibrated.[1]
Q2: I am not observing a cytotoxic effect with this compound. What should I check first?
First, confirm that your cells are healthy and in the exponential growth phase.[1] Unhealthy cells may not respond as expected. Second, verify your this compound dilution calculations and consider performing a wider dose-response curve to ensure you are testing an effective concentration range.[1][4]
Q3: Can the solvent used to dissolve this compound affect my cytotoxicity assay?
Yes. Solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to include a vehicle control in your experiment, which consists of cells treated with the same concentration of the solvent used to dissolve this compound. This allows you to distinguish between the cytotoxicity of this compound and the solvent.
Q4: How do I choose the right cytotoxicity assay for this compound?
The choice of assay depends on the expected mechanism of action of this compound.
-
MTT assays are good for measuring changes in metabolic activity.[3]
-
LDH assays are suitable for detecting cell membrane damage and necrosis.[5]
-
Caspase assays are specific for detecting apoptosis.[9] It is often recommended to use multiple assays to get a more complete picture of how a compound is affecting the cells.
Q5: What are "edge effects" and how can I minimize them?
Edge effects occur when cells in the outer wells of a microplate experience different conditions, such as temperature fluctuations or evaporation, compared to the inner wells, leading to result variability.[3] To minimize this, it is best practice to not use the outer wells for experimental samples.[1][2][3] Instead, fill these wells with sterile PBS or culture medium to help maintain a more uniform environment across the plate.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
Minimizing off-target effects of Isodonal in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Isodonal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent small molecule inhibitor of the serine/threonine kinase, Kinase X, which is a key regulator of the ABC signaling pathway involved in cellular proliferation. This compound functions by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound has been observed to inhibit Kinase Y and Kinase Z, which are involved in cellular metabolism and stress response pathways, respectively. This can lead to confounding experimental results if not properly controlled.
Q3: How can I minimize the off-target effects of this compound in my cell-based assays?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to perform thorough dose-response experiments. Additionally, employing a secondary, structurally different inhibitor of Kinase X can help confirm that the observed phenotype is due to the inhibition of the intended target.
Q4: What are the recommended control experiments when using this compound?
We recommend including the following controls in your experiments:
-
Vehicle Control: To control for the effects of the solvent in which this compound is dissolved.
-
Negative Control: An inactive enantiomer or a structurally similar but inactive analog of this compound.
-
Positive Control: A known activator or inhibitor of the ABC pathway to ensure the assay is working correctly.
-
Rescue Experiment: Overexpression of a drug-resistant mutant of Kinase X should rescue the phenotype observed with this compound treatment.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity
If you observe unexpected changes in cell viability or toxicity after this compound treatment, consider the following:
-
Concentration: You may be using too high a concentration of this compound, leading to off-target effects. Perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. Compare the IC50 values across different cell lines if possible.
-
Off-Target Effects: The observed toxicity may be due to the inhibition of Kinase Y or Kinase Z.
Issue 2: Inconsistent Phenotypic Readouts
Inconsistent results between experiments can be due to:
-
Experimental Variability: Ensure consistent cell seeding densities, treatment times, and reagent concentrations.
-
Compound Stability: this compound may be unstable under certain conditions. Prepare fresh solutions for each experiment and store them correctly.
-
Off-Target Pathway Activation: The off-target effects on Kinase Y or Z may be influencing the primary phenotype.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of this compound concentrations ranging from 1 nM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to measure the effect of this compound on cell proliferation.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Validating On-Target vs. Off-Target Effects using a Rescue Experiment
-
Transfection: Transfect cells with a plasmid expressing either wild-type Kinase X or a drug-resistant mutant of Kinase X.
-
This compound Treatment: Treat the transfected cells with the IC50 concentration of this compound.
-
Phenotypic Analysis: Analyze the phenotype of interest (e.g., cell proliferation, protein phosphorylation).
-
Interpretation: If the phenotype is rescued in cells expressing the drug-resistant mutant, it confirms that the effect is on-target.
Data Presentation
Table 1: IC50 Values of this compound for On-Target and Off-Target Kinases
| Kinase | IC50 (nM) |
| Kinase X | 50 |
| Kinase Y | 1500 |
| Kinase Z | 5000 |
Table 2: Recommended Concentration Ranges for Different Experimental Goals
| Experimental Goal | Recommended this compound Concentration Range (nM) |
| Selective Inhibition of Kinase X | 10 - 100 |
| Studying Off-Target Effects | 1000 - 10000 |
| Initial Dose-Response Screening | 1 - 100000 |
Visualizations
Caption: On-target and off-target pathways of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
Isodonol Analog Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isodonol analogs. Isodonol, a complex diterpenoid natural product, and its analogs present significant synthetic challenges. This guide addresses common issues encountered during their synthesis.
Frequently Asked Questions (FAQs)
Q1: My total synthesis yield for an Isodonol analog is consistently low. What are the potential causes and how can I troubleshoot this?
Low yields in multi-step syntheses are a common issue, often stemming from a combination of factors. A systematic approach to identifying the bottleneck is crucial.
Common Causes:
-
Incomplete Reactions: One or more steps in your synthetic route may not be proceeding to completion.
-
Side Reactions: Formation of undesired byproducts can consume starting materials and complicate purification.
-
Product Degradation: The target molecule or intermediates may be unstable under the reaction or purification conditions.
-
Mechanical Losses: Material loss during transfers, extractions, and purification steps can add up significantly over a long synthesis.
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Reagent Quality: Impure or degraded reagents and solvents can inhibit reactions or cause side reactions.[1]
Troubleshooting Workflow:
The following workflow can help systematically diagnose and address low yield issues.
References
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of poorly soluble compounds, with a focus on natural products like Oridonin (B1677485) and principles applicable to other challenging molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our compound?
Low oral bioavailability for many research compounds, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II and IV, is often multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: The compound does not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption. Many natural products, such as the diterpenoid Oridonin, exhibit poor water solubility.
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Low Dissolution Rate: Even if sparingly soluble, the compound may dissolve too slowly to be absorbed in significant quantities as it transits through the gastrointestinal tract.
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High First-Pass Metabolism: After absorption from the gut into the portal circulation, the compound may be extensively metabolized by the liver before it reaches systemic circulation. Isosorbide (B1672297) dinitrate, for example, has an oral bioavailability of about 20-29% due to a significant first-pass effect.[1][2]
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein after being absorbed by intestinal epithelial cells.
Q2: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability.[3][4][5][6] The most common approaches include:
-
Particle Size Reduction (Micronization & Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[3][7][8] Nanosuspensions, which are colloidal dispersions of sub-micron drug particles, are a particularly effective application of this principle.[6]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier or matrix at a solid state.[9][10][11][12] This can lead to the drug being present in an amorphous form, which has higher solubility and faster dissolution than its crystalline form.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the lipophilic drug within their core and presenting a more water-soluble complex to the gastrointestinal fluids.[13][14][15][16]
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve solubility and absorption.[3] These formulations can also facilitate lymphatic uptake, which bypasses the first-pass metabolism in the liver.[4]
Q3: We are seeing high variability in our in vivo pharmacokinetic data. What could be the cause?
High variability in pharmacokinetic parameters is a common issue with orally administered, poorly soluble compounds. Potential causes include:
-
Inconsistent Dissolution: Small changes in the gastrointestinal environment (e.g., pH, presence of food) can significantly impact the dissolution of a poorly soluble drug, leading to variable absorption.
-
Food Effects: The presence or absence of food can dramatically alter drug bioavailability. Food can change gastric pH, delay gastric emptying, and stimulate bile secretion, which can either enhance or inhibit absorption depending on the drug's properties.
-
Saturation of Transporters or Enzymes: If the drug's absorption or metabolism involves saturable processes, small variations in the administered dose or dissolution rate can lead to disproportionate changes in systemic exposure.[17]
-
Physical Instability of the Formulation: For advanced formulations like amorphous solid dispersions, the drug may recrystallize over time, leading to a decrease in solubility and bioavailability.
Troubleshooting Guides
Issue 1: Low Cmax and AUC in preclinical in vivo studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Particle Size Reduction: Attempt micronization or wet media milling to create a nanosuspension.[18][19] 2. Formulate a Solid Dispersion: Use a suitable polymer carrier to create an amorphous solid dispersion of your compound.[9][10] 3. Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[20] |
| Significant first-pass metabolism. | 1. Investigate Alternative Routes: If feasible, test sublingual or buccal administration to bypass the portal circulation. Buccal administration of Isosorbide Dinitrate, for instance, more than doubles its relative bioavailability compared to oral administration.[21] 2. Lipid-Based Formulations: Develop a lipid-based formulation to promote lymphatic absorption.[3][4] 3. Co-administer with an Inhibitor: If the metabolic pathway is known, consider co-administration with a safe inhibitor of the relevant enzymes (e.g., piperine (B192125) is a known bioenhancer that inhibits metabolic enzymes).[3] |
| Formulation does not release the drug effectively. | 1. In Vitro Dissolution Testing: Perform dissolution tests under different pH conditions (e.g., simulated gastric and intestinal fluids) to ensure the formulation releases the drug as expected. 2. Excipient Compatibility: Ensure that the excipients used in the formulation are not hindering drug release or solubility. |
Issue 2: Formulation shows promising in vitro dissolution but fails to improve in vivo bioavailability
| Potential Cause | Troubleshooting Steps |
| Permeability-limited absorption (BCS Class III/IV). | 1. In Vitro Permeability Assays: Use cell-based models (e.g., Caco-2) to assess the intestinal permeability of your compound. 2. Incorporate Permeation Enhancers: Some excipients, like certain surfactants (e.g., Poloxamer 407), can improve membrane permeability.[20] |
| Drug is an efflux pump substrate (e.g., P-glycoprotein). | 1. In Vitro Efflux Assays: Use cell lines that overexpress efflux transporters to determine if your compound is a substrate. 2. Incorporate Efflux Inhibitors: Formulate with excipients known to inhibit P-glycoprotein. Cyclodextrins and poloxamers have been shown to have this effect.[20] |
| In vivo instability of the formulation. | 1. Amorphous to Crystalline Conversion: For solid dispersions, analyze post-dosing samples (if possible) or conduct stability studies in simulated GI fluids to check for recrystallization. 2. Premature Drug Release/Degradation: Ensure the formulation protects the drug from the harsh environment of the stomach if it is acid-labile. |
Data on Bioavailability Enhancement of Oridonin
The following tables summarize quantitative data from studies focused on improving the bioavailability of Oridonin, a natural compound with poor water solubility.
Table 1: In Vivo Antitumor Activity of Oridonin Nanosuspension vs. Solution
| Formulation | Dose | Tumor Inhibition Rate (%) | Reference |
| Oridonin Solution | 20 mg/kg | 42.49 | [18] |
| Oridonin Nanosuspension | 20 mg/kg | 60.23 | [18] |
Table 2: Pharmacokinetic Parameters of Oridonin Formulations Following Oral Administration
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oridonin Suspension | 135.2 ± 21.6 | 340.5 ± 56.7 | 100 | [20] |
| Oridonin-CIC Nanosuspension* | 289.5 ± 45.3 | 728.6 ± 112.4 | 213.99 | [20] |
*Odn-CIC Nanosuspension: Nanosuspension containing Oridonin/2-hydroxypropyl-β-cyclodextrin inclusion complexes.
Key Experimental Protocols
Protocol 1: Preparation of Nanosuspension by High-Pressure Homogenization
This protocol is adapted from methodologies used for preparing nanosuspensions of poorly soluble drugs like Oridonin.[18]
-
Initial Dispersion: Disperse the crude drug powder in a surfactant solution (e.g., Poloxamer 407, lecithin) to create a pre-suspension.
-
High-Shear Mixing: Subject the pre-suspension to high-shear mixing for approximately 30 minutes to ensure uniform distribution and initial particle size reduction.
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer. Operate the homogenizer at a pressure of approximately 1000-1500 bar for 20-30 cycles.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS). The target is typically a mean particle size below 500 nm with a low PDI.
-
Characterization: Further characterize the nanosuspension using techniques like Scanning Electron Microscopy (SEM) for morphology and Differential Scanning Calorimetry (DSC) to confirm the crystalline state of the drug.
Protocol 2: Preparation of Drug-Cyclodextrin Inclusion Complex Nanosuspension
This protocol describes a method combining cyclodextrin complexation with nanosizing to enhance bioavailability.[20]
-
Inclusion Complex Formation (Solvent Evaporation):
-
Dissolve the drug (e.g., Oridonin) and a cyclodextrin (e.g., HP-β-CD) in a suitable organic solvent (e.g., ethanol) in a specific molar ratio (e.g., 1:1 or 1:2).
-
Stir the solution for several hours at room temperature.
-
Remove the solvent using a rotary evaporator to obtain a solid powder of the inclusion complex.
-
-
Nanosuspension Preparation (Wet Media Milling):
-
Disperse the prepared inclusion complex powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 407).
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the dispersion.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-2 hours), ensuring the temperature is controlled.
-
-
Separation and Analysis:
-
Separate the nanosuspension from the milling media.
-
Analyze the particle size and distribution using DLS.
-
Confirm complex formation using Fourier Transform Infrared Spectroscopy (FTIR) and DSC.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the oral bioavailability of a novel formulation compared to a control suspension.
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats or BALB/c mice for at least one week, providing standard food and water ad libitum.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing but allow free access to water.
-
Dosing:
-
Divide the animals into groups (e.g., Control Suspension group, Test Formulation group).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis software. Calculate the relative bioavailability using the formula: (AUC_test / AUC_control) * 100%.
Visualizations
Caption: Workflow for developing and testing bioavailability-enhanced formulations.
Caption: Key problems and strategies in enhancing oral bioavailability.
References
- 1. Pharmacokinetics and pharmacodynamics of isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving bioavailability – Nanoform small is powerful [nanoform.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of isosorbide dinitrate and relationships to pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 20. Nanosuspensions Containing Oridonin/HP-β-Cyclodextrin Inclusion Complexes for Oral Bioavailability Enhancement via Improved Dissolution and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Pharmacokinetics of low-dose isosorbide dinitrate and metabolites after buccal or oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isodonal vs. Oridonin: A Comparative Analysis of Anticancer Activity
In the realm of natural product-based cancer research, the diterpenoids Isodonal and Oridonin (B1677485), both derived from plants of the Isodon genus, have garnered interest for their potential therapeutic properties. While Oridonin has been extensively studied, revealing a multifaceted anticancer profile, a significant knowledge gap exists regarding the bioactivity of this compound. This guide provides a comprehensive comparison based on available experimental data, highlighting the well-documented anticancer activities of Oridonin and underscoring the current lack of published research on this compound.
Comparative Cytotoxicity and In Vivo Efficacy
A critical measure of an anticancer compound's efficacy is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Extensive research has established the cytotoxic effects of Oridonin across a wide array of cancer cell lines. In contrast, a thorough review of scientific literature did not yield specific IC50 values or comparable quantitative data for the cytotoxic activity of this compound.
Table 1: Anticancer Activity of Oridonin
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | In Vivo Model | Tumor Inhibition | Reference |
| Colon Cancer | HCT-116 | 6.84 | Not Specified | HCT-116 Xenograft | 58.61% at 25 mg/kg/day | [1] |
| Leukemia | HL-60 | 31.92 | Not Specified | H22 Liver Tumor | 64.9% (Compound 2) | [1] |
| Liver Cancer | BEL-7402 | 40.00 | Not Specified | B16 Melanoma | 61.2% (Compound 3) | [1] |
| Gastric Cancer | AGS | 5.995 ± 0.741 | 24 | Not Specified | Not Specified | [2] |
| 2.627 ± 0.324 | 48 | [2] | ||||
| 1.931 ± 0.156 | 72 | [2] | ||||
| Gastric Cancer | HGC27 | 14.61 ± 0.600 | 24 | Not Specified | Not Specified | [2] |
| 9.266 ± 0.409 | 48 | [2] | ||||
| 7.412 ± 0.512 | 72 | [2] | ||||
| Gastric Cancer | MGC803 | 15.45 ± 0.59 | 24 | Not Specified | Not Specified | [2] |
| 11.06 ± 0.400 | 48 | [2] | ||||
| 8.809 ± 0.158 | 72 | [2] | ||||
| Esophageal Squamous Cell Carcinoma | TE-8 | 3.00 ± 0.46 | 72 | Not Specified | Not Specified | [2] |
| Esophageal Squamous Cell Carcinoma | TE-2 | 6.86 ± 0.83 | 72 | Not Specified | Not Specified | [2] |
| Leukemia | K562 | >10 | 36 | Sarcoma-180 Solid Tumors | 60.23% (Nanosuspension) | [3] |
Note: Some data points for tumor inhibition in the table refer to derivatives of Oridonin, highlighting efforts to improve its efficacy.
The lack of published data for this compound prevents a direct quantitative comparison of its cytotoxic potency and in vivo efficacy with Oridonin.
Mechanisms of Anticancer Action: Oridonin
Oridonin exerts its anticancer effects by modulating a variety of cellular signaling pathways, primarily leading to the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.
Induction of Apoptosis
Oridonin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5][6]
-
Intrinsic Pathway : Oridonin can induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.[7][8]
-
Extrinsic Pathway : The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface.[6]
-
Signaling Pathway Involvement : Several signaling pathways are implicated in Oridonin-induced apoptosis, including:
-
PI3K/Akt Pathway : Oridonin has been shown to inhibit the PI3K/Akt survival pathway, which is often overactive in cancer cells.[7][9]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, ERK, and p38 MAPK, plays a crucial role in cell proliferation and apoptosis.[9][10] Oridonin can activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway in some cancer cells.[9][10]
-
NF-κB Pathway : Oridonin can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[11]
-
Induction of Autophagy
Oridonin can also induce autophagy, a cellular self-digestion process, in cancer cells.[11] This can either lead to cell death or, in some contexts, promote cell survival. The induction of autophagy by Oridonin is often linked to the generation of reactive oxygen species (ROS) and modulation of pathways like PI3K/Akt/mTOR.[11][12]
Cell Cycle Arrest
Oridonin can cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing and proliferating.[7][10]
Mechanisms of Anticancer Action: this compound
The molecular mechanisms underlying the potential anticancer activity of this compound remain largely unexplored in published research. Without experimental data on its effects on signaling pathways, apoptosis, or cell cycle regulation, a comparative analysis of its mechanism of action with that of Oridonin cannot be conducted.
Experimental Protocols
The following are generalized methodologies commonly employed in the studies cited for evaluating the anticancer activity of compounds like Oridonin.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound (e.g., Oridonin) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment : Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Staining : Both adherent and floating cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[13][14]
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth : The tumors are allowed to grow to a palpable size.
-
Compound Administration : The mice are then randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., Oridonin) via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting).
Visualizing the Pathways and Workflows
Signaling Pathways Modulated by Oridonin
Caption: Signaling pathways modulated by Oridonin leading to anticancer effects.
General Experimental Workflow for Comparing Anticancer Activity
Caption: General experimental workflow for comparing anticancer activity.
Conclusion
Oridonin stands out as a promising natural compound with well-documented cytotoxic and pro-apoptotic activities against a variety of cancer cells.[11][15] Its ability to modulate multiple key signaling pathways underscores its potential as a template for the development of novel anticancer agents.[16] In stark contrast, the bioactivity of this compound remains an open field for investigation. The significant lack of published data on this compound's anticancer effects makes a direct and meaningful comparison with Oridonin impossible at this time. Future research, following established experimental protocols, is necessary to elucidate the potential of this compound as a therapeutic agent and to determine its efficacy relative to its well-studied counterpart, Oridonin.
References
- 1. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. Apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | Semantic Scholar [semanticscholar.org]
- 14. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Oridonin and Paclitaxel in Breast Cancer Research
A detailed guide for researchers and drug development professionals on the experimental findings and mechanisms of action of Oridonin and Paclitaxel (B517696) in the context of breast cancer.
This guide provides a comprehensive comparison of Oridonin, a natural diterpenoid compound, and Paclitaxel, a well-established chemotherapeutic agent, in the treatment of breast cancer. The information presented is based on preclinical data and is intended to inform researchers, scientists, and professionals in the field of drug development.
Introduction
Breast cancer remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents and the thorough understanding of existing ones. Paclitaxel, a member of the taxane (B156437) family, is a cornerstone of chemotherapy for various cancers, including breast cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Oridonin, a natural product isolated from the plant Isodon rubescens, has emerged as a promising anti-cancer agent with demonstrated efficacy in preclinical breast cancer models. This guide aims to provide a side-by-side comparison of these two compounds, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential therapeutic applications.
In Vitro Efficacy
The cytotoxic effects of Oridonin and Paclitaxel have been evaluated across a panel of human breast cancer cell lines, representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound.
| Cell Line | Molecular Subtype | Oridonin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 3.48 (48h)[1] | 3.5 µM (unspecified time)[2] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 1.14 (48h)[1] | 2.4-5 (unspecified time)[2] |
| 4T1 | Murine Mammary Carcinoma | 1.66 (48h)[1] | Not explicitly found for 48h, but a study reports IC50 values at various high concentrations[3] |
| SK-BR-3 | HER2-Positive | Sensitive, but specific IC50 not provided in the text[4] | Not explicitly found |
| T-47D | Luminal A (ER+, PR+, HER2-) | Not explicitly found | 1577.2 (24h)[5] |
In Vivo Efficacy
Preclinical studies using animal models provide valuable insights into the potential therapeutic efficacy of anti-cancer compounds in a whole-organism context.
| Animal Model | Cancer Type | Oridonin Treatment | Paclitaxel Treatment | Outcome |
| Nude Mice Xenograft (4T1 cells) | Murine Mammary Carcinoma | Not specified | Not specified | Oridonin significantly inhibited tumor growth and metastasis.[6] |
| Nude Mice Xenograft (MCF-7 cells) | Human Breast Carcinoma | Oridonin-loaded nanoparticles | Not applicable | Oridonin nanoparticles markedly inhibited tumor growth and angiogenesis, while free Oridonin did not show inhibitory effects.[7] |
| MCF-7-bearing Mice | Human Breast Carcinoma | Not applicable | Paclitaxel treatment | Significantly inhibited breast tumor growth and increased apoptosis.[8][9] |
| Virus-induced Murine Breast Cancer | Murine Mammary Carcinoma | Not applicable | Intravenous administration | Induced apoptosis, with a peak at 3 hours post-administration.[10][11] |
Mechanism of Action
While both Oridonin and Paclitaxel induce apoptosis in breast cancer cells, their primary molecular mechanisms of action are distinct.
Oridonin: A Multi-Targeted Agent
Oridonin's anti-cancer effects in breast cancer are attributed to its ability to modulate multiple signaling pathways.
-
PI3K/Akt/mTOR Pathway Inhibition : Oridonin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[12] This pathway is frequently hyperactivated in breast cancer and plays a crucial role in cell proliferation, survival, and growth. Oridonin may function as an ATP-competitive AKT inhibitor.[13]
-
Notch Signaling Pathway Blockade : Oridonin has been demonstrated to inhibit the Notch signaling pathway by decreasing the expression of Notch receptors (Notch 1-4).[6][14] The Notch pathway is implicated in breast cancer development, metastasis, and the maintenance of cancer stem cells.
-
Induction of Apoptosis : Oridonin induces apoptosis in breast cancer cells through both intrinsic and extrinsic pathways.[15] It modulates the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio, and activates caspases.[15]
-
Cell Cycle Arrest : Oridonin can arrest the cell cycle at the G2/M or S phase, depending on the cell line, thereby inhibiting cell proliferation.[12][15]
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel's primary mechanism of action is its interaction with microtubules, a key component of the cytoskeleton.
-
Microtubule Stabilization : Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[16][17] This disruption of normal microtubule dynamics interferes with mitosis.
-
Mitotic Arrest : The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing a prolonged arrest of the cell cycle at the G2/M phase.[16]
-
Induction of Apoptosis : Prolonged mitotic arrest triggers the apoptotic cascade.[16] Paclitaxel-induced apoptosis involves the activation of various signaling molecules, including c-Jun N-terminal kinase (JNK), and the modulation of Bcl-2 family proteins.[16][18]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Oridonin and Paclitaxel.
Caption: Oridonin's multifaceted mechanism of action in breast cancer.
Caption: Paclitaxel's mechanism via microtubule stabilization leading to apoptosis.
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the literature for evaluating the anti-cancer effects of Oridonin and Paclitaxel.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on breast cancer cell lines and to calculate the IC50 values.
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Oridonin or Paclitaxel for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
References
- 1. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scitepress.org [scitepress.org]
- 6. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oridonin induces apoptosis, inhibits migration and invasion on highly-metastatic human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paclitaxel - Wikipedia [en.wikipedia.org]
- 18. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Isodonal": A Guide for Laboratory Professionals
Immediate Safety Protocols and Handling
When a specific SDS is unavailable, the primary directive is to treat the substance as hazardous until a formal waste characterization can be completed.[1][2] This conservative approach ensures the safety of all laboratory personnel and minimizes environmental impact. Before proceeding with any disposal procedure, it is imperative to handle "Isodonal" with appropriate personal protective equipment (PPE), including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[2] If the compound is in a powdered form, it should be handled in a well-ventilated area or a chemical fume hood to prevent inhalation.[2]
Step-by-Step Disposal Procedures
The following procedural steps provide a general framework for the safe disposal of research chemicals like "this compound" in a laboratory setting.
1. Waste Characterization and Segregation: The individual who generates the waste is responsible for its initial characterization.[1] "this compound" should be treated as a chemical waste. It is crucial to segregate different waste streams to prevent accidental mixing of incompatible chemicals.[3] For instance, aqueous and organic solvent wastes should be collected in separate containers.[1]
2. Containerization and Labeling: Use a chemically compatible, leak-proof container for waste collection.[1][3] The container must be clearly labeled with the words "Hazardous Waste".[1][3][4] The label should also include the full chemical name ("this compound"), the date accumulation started, and any known or suspected hazards.[1][4]
3. Secure Storage: Tightly close the waste container and store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be at or near the point of generation and provide secondary containment to catch any potential leaks.[1][3]
4. Arrange for Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1][4] The EHS department is responsible for the final collection and disposal in accordance with federal, state, and local regulations.[1]
General Guidelines for Laboratory Chemical Waste Disposal
The following table summarizes key guidelines for the disposal of chemical waste in a laboratory setting.
| Guideline Category | Recommendations |
| Personal Protective Equipment (PPE) | Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2] |
| Waste Containers | Use clean, dry, and chemically resistant containers with secure caps. Ensure containers are in good condition with no leaks or cracks.[1][3] |
| Labeling | Label all waste containers with "Hazardous Waste," the full chemical name, and the date.[1][3][4] |
| Segregation | Segregate incompatible waste streams to prevent hazardous reactions.[3] |
| Storage | Store waste in a designated Satellite Accumulation Area with secondary containment.[1][3] |
| Empty Containers | Triple-rinse empty chemical containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste after defacing the original label.[3][5] |
| Institutional Procedures | Always follow your institution's specific protocols for hazardous waste disposal and contact your EHS department for guidance.[1][2] |
Disposal Workflow for an Uncharacterized Research Chemical
The following diagram illustrates the decision-making process for the disposal of a research chemical, such as "this compound," where a specific Safety Data Sheet is not available.
Caption: Decision-making workflow for the proper disposal of an uncharacterized research chemical.
By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and environmentally responsible disposal of "this compound" waste. Always prioritize consultation with your Environmental Health and Safety office for any chemical disposal inquiries.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Isodonal
This guide provides essential, immediate safety and logistical information for handling Isodonal in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Goggles/Shield | Wear chemical safety goggles or a face shield to protect against splashes. Personal eyeglasses are not a substitute for proper protective eyewear.[1] |
| Hand | Chemical-Resistant Gloves | Use butyl rubber or other appropriate chemical-resistant gloves.[2] Latex or nitrile gloves may not be suitable for all chemicals.[2] |
| Body | Laboratory Coat/Gown | A long-sleeved lab coat or gown should be worn to protect the skin and clothing from contamination.[1][3] |
| Respiratory | Respirator | Use in a well-ventilated area. If ventilation is inadequate or if aerosols may be generated, a suitable respirator should be worn.[4] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is vital for minimizing risks associated with handling potent chemical compounds.
1. Preparation:
-
Information Review: Before beginning any work, thoroughly review all available safety information for this compound and similar compounds.
-
Work Area: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[5]
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and fire extinguisher are easily accessible.[5]
-
Spill Kit: Have a chemical spill kit readily available in the work area.
2. Handling:
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[6]
-
Avoid Inhalation: Do not breathe dust or vapors. Handle in a manner that minimizes the generation of dust or aerosols.[7]
-
Transfer: Use only non-sparking tools when transferring the substance.[8]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]
3. Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse.[9]
Disposal Plan
Proper disposal of chemical waste is critical to protect human health and the environment.
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in designated and clearly labeled hazardous waste containers.[10]
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or dispose of with general trash.[10]
-
Container Management: Ensure waste containers are kept closed and stored in a safe, secondary containment area until collection.
Emergency Spill Workflow
The following diagram outlines a general workflow for responding to a chemical spill.
References
- 1. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 2. How to Safely Handle Isocyanates? [enuochem.com]
- 3. Personal Protective Equipment for Dentists | Dentsply Sirona USA [dentsplysirona.com]
- 4. PPE - Personal protective equipment - DENIOS [denios-us.com]
- 5. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 6. Isononanol: Material Safety Data Sheet | PDF | Firefighting | Toxicity [scribd.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn3.evostore.io [cdn3.evostore.io]
- 9. download.basf.com [download.basf.com]
- 10. collectandrecycle.com [collectandrecycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
